Tetrazine-Ph-PEG5-Ph-tetrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H40N10O7 |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C32H40N10O7/c43-29(33-21-25-1-5-27(6-2-25)31-39-35-23-36-40-31)9-11-45-13-15-47-17-19-49-20-18-48-16-14-46-12-10-30(44)34-22-26-3-7-28(8-4-26)32-41-37-24-38-42-32/h1-8,23-24H,9-22H2,(H,33,43)(H,34,44) |
InChI Key |
SXHKTOQCADDAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)C4=NN=CN=N4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of Tetrazine-Ph-PEG5-Ph-tetrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action for the homobifunctional linker, Tetrazine-Ph-PEG5-Ph-tetrazine. It details the underlying bioorthogonal chemistry, quantitative kinetic parameters, and detailed experimental protocols for its application in life sciences research and drug development.
Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The fundamental mechanism of action for this compound is a highly efficient and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is a cornerstone of "click chemistry," a class of reactions prized for their speed, specificity, and biocompatibility.[2]
The key components of this mechanism are:
-
The Diene: The 1,2,4,5-tetrazine (B1199680) ring, characterized by its electron-deficient nature due to four nitrogen atoms, serves as the diene.[3] In this compound, two such phenyl-substituted tetrazine moieties are present, one at each end of the molecule.
-
The Dienophile: The tetrazine ring reacts with an electron-rich dienophile, which is typically a strained alkene or alkyne. The most common reaction partner is a trans-cyclooctene (B1233481) (TCO) derivative.[1][2]
-
The Reaction: The process involves a [4+2] cycloaddition where the tetrazine (diene) and the TCO (dienophile) rapidly form a highly unstable intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂).[2] This expulsion of N₂ gas drives the reaction to completion and forms a stable dihydropyridazine (B8628806) covalent bond, securely linking the two molecules.[4]
This reaction proceeds efficiently under mild, physiological conditions (aqueous environments, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[4][5] The phenyl substituents on the tetrazine ring enhance its stability in aqueous media compared to more electron-withdrawing derivatives, making it well-suited for biological applications that may require longer incubation times.[3][6]
Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Quantitative Data: Reaction Kinetics and Stability
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | ~1,000 ± 100 | Water/MeOH (6:4, v/v) at 25°C |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | Methanol |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| 3,6-di(pyridin-2-yl)-s-tetrazine | TCO | ~2,000 ± 400 | Methanol/Water (9:1) |
| 3,6-di(pyridin-2-yl)-s-tetrazine | sTCO | 3.3 x 10⁶ | Aqueous |
Data sourced from multiple studies for comparative purposes.[2][4][7][8] Abbreviations: TCO (trans-cyclooctene), BCN (bicyclo[6.1.0]nonyne), sTCO (conformationally strained TCO), ACN (acetonitrile), PBS (phosphate-buffered saline), MeOH (methanol).
Stability: Phenyl-substituted tetrazines, such as those in this compound, exhibit greater stability in aqueous physiological buffers (e.g., PBS, pH 7.4) compared to tetrazines with more strongly electron-withdrawing groups (e.g., pyridyl groups).[3][6] This enhanced stability is crucial for experiments requiring prolonged incubation periods, minimizing nonspecific reactions and degradation of the linker before it can react with its target.[3][9]
Experimental Protocols
As a homobifunctional linker, this compound is ideally suited for applications requiring the crosslinking of two molecular entities. Below are generalized protocols for its use in protein crosslinking and PROTAC synthesis.
Protocol: Inter-Protein Crosslinking
This protocol describes the crosslinking of two distinct proteins ('Protein A' and 'Protein B'), each of which has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized 'Protein A'
-
TCO-functionalized 'Protein B'
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Quenching Reagent (optional): e.g., TCO-lysine or another TCO-containing small molecule
-
SDS-PAGE analysis equipment
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Protein Preparation: In separate tubes, dilute TCO-Protein A and TCO-Protein B to a final concentration of 10 µM each in the reaction buffer.
-
Crosslinking Reaction: a. Combine the two protein solutions in a single tube. b. Add the this compound stock solution to the protein mixture to achieve a final linker concentration of 10-20 µM (a 1-2 fold molar excess over total protein). The final DMSO concentration should be kept below 5% to avoid protein denaturation. c. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, depending on protein stability.
-
Quenching (Optional): To consume any unreacted tetrazine groups, add a 10-fold molar excess of a TCO-containing small molecule and incubate for an additional 30 minutes.
-
Analysis: a. Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer. b. Analyze the sample by SDS-PAGE. A successful crosslinking reaction will show a new, higher molecular weight band corresponding to the Protein A-Linker-Protein B conjugate. c. Further analysis can be performed using mass spectrometry to confirm the identity of the crosslinked product.[10]
Protocol: PROTAC Synthesis
This protocol outlines the final ligation step in synthesizing a PROTAC, where a TCO-functionalized E3 ligase ligand is conjugated to a TCO-functionalized target protein ligand using the bifunctional tetrazine linker.
Materials:
-
TCO-functionalized Target Protein Ligand
-
TCO-functionalized E3 Ligase Ligand
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reagent Preparation: a. Ensure all glassware is dry and perform reactions under an inert atmosphere (e.g., argon). b. Dissolve the TCO-functionalized Target Protein Ligand and TCO-functionalized E3 Ligase Ligand in the anhydrous solvent.
-
Ligation Reaction: a. In a reaction vial, combine equimolar amounts of the two TCO-functionalized ligands. b. Add 0.5 equivalents of this compound to the solution. Using a substoichiometric amount of the linker minimizes the formation of homodimers of the ligands. c. Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until one of the starting TCO-ligands is consumed (typically 1-4 hours).
-
Purification: a. Upon completion, dilute the reaction mixture with a suitable solvent and purify the resulting PROTAC using reverse-phase HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.[11][12]
Mandatory Visualizations: Workflows and Logic
Caption: Experimental workflow for bifunctional protein crosslinking.
Caption: Logical relationship in PROTAC assembly and function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 5. benchchem.com [benchchem.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Tetrazine-Ph-PEG5-Ph-tetrazine in Advancing PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide delves into the technical intricacies of a specific and innovative linker, Tetrazine-Ph-PEG5-Ph-tetrazine , and its pivotal role in the development of next-generation PROTACs, particularly through in-situ assembly strategies.
Introduction to this compound: A Bifunctional Linker for Bioorthogonal PROTAC Assembly
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1] Its defining feature is the presence of two terminal tetrazine groups, which are key reactants in bioorthogonal "click chemistry."[1] Specifically, tetrazines readily participate in inverse electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) derivatives.[1] This highly efficient and specific reaction allows for the covalent ligation of two separate molecules in a biological environment without interfering with native biochemical processes.
The structure of this compound, with a central PEG5 chain flanked by two phenyl-tetrazine moieties, offers several advantages in PROTAC design. The PEG spacer enhances solubility and can influence the physicochemical properties of the final PROTAC molecule.[2] The bifunctional nature of this linker is central to its application in advanced PROTAC development strategies, enabling the in-situ formation of PROTACs from smaller, more cell-permeable precursors.[2]
The "Click-Formed PROTAC" (CLIPTAC) Strategy: Overcoming Delivery Challenges
A significant hurdle in PROTAC development is the often-large molecular weight and suboptimal drug-like properties of the final molecule, which can hinder cell permeability and bioavailability. The "Click-Formed PROTAC" (CLIPTAC) or "click-and-release" strategy leverages the bioorthogonal tetrazine-TCO ligation to address this challenge.[2] In this approach, the target protein ligand and the E3 ligase ligand are synthesized as separate, smaller molecules, one functionalized with a TCO group and the other with a tetrazine.
By administering these two precursors, they can independently diffuse across the cell membrane. Once inside the cell, the tetrazine and TCO moieties react to form the active, full-length PROTAC. The use of a bifunctional linker like this compound allows for the simultaneous connection of two TCO-functionalized ligands, potentially creating multivalent or dual-target PROTACs in a single step.
Quantitative Data on Tetrazine-TCO Ligation in PROTAC Assembly
While specific quantitative data for PROTACs assembled using the exact this compound linker is not extensively published in a single source, the performance of the underlying tetrazine-TCO ligation is well-characterized. The following table summarizes typical reaction parameters and performance metrics for PROTACs developed using the CLIPTAC strategy with similar tetrazine-based linkers.
| Parameter | Typical Value/Range | Significance in PROTAC Development |
| Second-Order Rate Constant (k) | 10³ - 10⁶ M⁻¹s⁻¹ | The extremely fast kinetics of the iEDDA reaction ensure efficient PROTAC formation even at low intracellular concentrations of the precursors.[3] |
| Reaction Time for In-Cell Assembly | Minutes to a few hours | Rapid formation of the active PROTAC allows for timely induction of protein degradation. |
| Degradation Concentration (DC₅₀) | Low nanomolar to micromolar range | Demonstrates the high potency of in-situ assembled PROTACs, comparable to pre-formed PROTACs. |
| Maximum Degradation (Dₘₐₓ) | > 80-90% | Indicates the high efficacy of protein knockdown achievable with the CLIPTAC approach. |
| Precursor Cell Permeability | Significantly higher than pre-formed PROTACs | Smaller, less complex precursors can more easily cross the cell membrane, improving drug delivery. |
Experimental Protocols
General Protocol for In-Situ PROTAC Assembly (CLIPTAC)
This protocol outlines a general procedure for testing the efficacy of an in-situ assembled PROTAC using a bifunctional tetrazine linker and a TCO-functionalized ligand.
Materials:
-
Target protein-expressing cell line
-
TCO-functionalized protein of interest (POI) ligand
-
TCO-functionalized E3 ligase ligand
-
This compound linker
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
Lysis buffer
-
Antibodies for Western blotting (anti-target protein, anti-loading control)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Precursor Preparation: Prepare stock solutions of the TCO-functionalized ligands and the this compound linker in DMSO.
-
Treatment: Treat the cells with equimolar concentrations of the TCO-functionalized POI ligand and the TCO-functionalized E3 ligase ligand, followed by the addition of the this compound linker. A typical starting concentration range is 100 nM to 10 µM for each component. Include appropriate controls (e.g., DMSO vehicle, individual precursors).
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 12, 24 hours) to allow for PROTAC assembly and subsequent protein degradation.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Normalize the protein lysates and perform SDS-PAGE followed by Western blotting to detect the levels of the target protein and a loading control.
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Protocol for Monitoring Tetrazine-TCO Ligation
The progress of the tetrazine-TCO reaction can be monitored spectrophotometrically due to the characteristic absorbance of the tetrazine moiety in the visible range (around 520-540 nm), which disappears upon reaction.
Materials:
-
Tetrazine-containing compound (e.g., this compound)
-
TCO-containing compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the tetrazine and TCO compounds in the reaction buffer at known concentrations.
-
Mix the solutions in a cuvette.
-
Immediately begin monitoring the absorbance at the λmax of the tetrazine over time.
-
The decrease in absorbance corresponds to the consumption of the tetrazine and the formation of the product.
-
The second-order rate constant can be calculated from the kinetic data.
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for CLIPTAC Development
Caption: Workflow for developing and evaluating CLIPTACs.
Logical Relationship of CLIPTAC Components
Caption: In-situ assembly of a PROTAC from its precursors.
Conclusion
The this compound linker represents a sophisticated tool in the PROTAC developer's arsenal. Its bifunctional nature, combined with the power of bioorthogonal chemistry, enables the innovative CLIPTAC strategy. This approach has the potential to overcome key limitations of traditional PROTACs, such as poor cell permeability and bioavailability. By facilitating the in-situ assembly of PROTACs from smaller, more drug-like precursors, this linker technology paves the way for the development of more effective and clinically translatable protein-degrading therapeutics. Further research focusing on the precise impact of this linker's length and composition on ternary complex formation and degradation efficiency will continue to refine its application in targeted protein degradation.
References
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction: A Technical Guide for Core Applications
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science.[1][2] Its exceptional kinetics, bioorthogonality, and ability to proceed under mild, aqueous conditions have established it as a premier ligation strategy.[1][2] This technical guide provides an in-depth overview of the iEDDA reaction, including its core principles, quantitative kinetic data, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne.[3][4] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][5] This electronic arrangement leads to exceptionally fast reaction rates without the need for a catalyst.[3]
The mechanism proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate.[6] This intermediate then undergoes a retro-Diels-Alder reaction, rapidly releasing dinitrogen gas (N₂) to irreversibly form a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine.[3][6] This irreversible loss of N₂ provides a strong thermodynamic driving force for the reaction.[7]
Quantitative Reaction Kinetics
The selection of the appropriate tetrazine and dienophile is critical for experimental success, as reaction rates can span several orders of magnitude.[7][8] The tables below summarize the second-order rate constants for various tetrazine and dienophile pairs, providing a quantitative basis for choosing the optimal reaction partners for a given application.
| Diene (Tetrazine) | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~2,000 - 26,000 | [9] |
| 3-(p-benzylamino)-1,2,4,5-tetrazine | Norbornene | ~1 - 2 | [9] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | exo,exo-5-norbornene-2,3-dimethanol | Lower than unsubstituted norbornene | [6] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | (±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate | Significantly slower than unstrained alkenes | [6] |
| 3,6-dicarboxy-1,2,4,5-tetrazine | N-vinyl pyrrolidinone | Faster than methoxy-substituted tetrazines | [2] |
| 3,6-dimethoxy-1,2,4,5-tetrazine | N-vinyl pyrrolidinone | Slower than carboxylate-substituted tetrazines | [2] |
| Monosubstituted tetrazine | trans-cyclooctene (TCO) | >30 times faster than with cyclopropene | [2] |
| 3,6-diphenyl-s-tetrazine | 18F-labeled TCO | >98% reaction in 10 seconds | [10] |
| Tetrazine-dye conjugate | Carbamate-linked methylcyclopropene | ~100 times faster than amide-linked | [7] |
Experimental Protocols
General Synthesis of 3,6-disubstituted-1,2,4,5-tetrazines
This protocol describes a general method for synthesizing a common class of tetrazines used in iEDDA reactions.
Materials:
-
2-cyanopyridine (or other nitrile precursor)
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
TLC plates
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine the nitrile precursor (e.g., 2-cyanopyridine, 2.0 mmol) and anhydrous hydrazine (10.0 mmol).[11] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours, depending on the specific nitrile used.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Once the formation of the dihydrotetrazine is complete, cool the reaction mixture in an ice bath.[11]
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. A vibrant pink or red color should develop, indicating the formation of the tetrazine.[11]
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel to yield the final tetrazine product as a colored solid.[11]
Antibody Labeling via Tetrazine-TCO Ligation
This protocol outlines a typical procedure for labeling an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug).
Materials:
-
Antibody of interest
-
TCO-NHS ester (or other amine-reactive TCO derivative)
-
Tetrazine-fluorophore or Tetrazine-drug conjugate
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.[11]
-
TCO Conjugation: Add the TCO-NHS ester to the antibody solution at a molar excess (typically 5-20 fold excess) and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the reaction buffer.
-
Characterization: Determine the concentration of the TCO-labeled antibody and the degree of labeling using a spectrophotometer.
-
Tetrazine Ligation: Add the tetrazine-functionalized molecule to the purified TCO-labeled antibody solution. The reaction is typically very fast and can be complete within minutes at room temperature.
-
Final Purification: If necessary, remove any excess tetrazine-functionalized molecule by size-exclusion chromatography.
Visualizations of Key Concepts and Workflows
To further elucidate the principles and applications of the iEDDA reaction, the following diagrams have been generated using the DOT language.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 9. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Strategic Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biopharmaceutical development, the covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology. PEG linkers, or PEG spacers, are indispensable tools in bioconjugation, serving as flexible, biocompatible bridges that connect biomolecules to other entities, such as drugs, imaging agents, or surfaces.[1] Their unique physicochemical properties have been instrumental in enhancing the therapeutic efficacy and safety of numerous drugs by improving their pharmacokinetic and pharmacodynamic profiles. This in-depth guide delves into the core functions of PEG linkers, providing a technical overview of their properties, applications, and the experimental methodologies crucial for their successful implementation.
Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−).[1][2] The historical development of PEGylation dates back to the 1970s, with the initial goal of extending the circulation time and reducing the immunogenicity of proteins.[1] Since then, the field has evolved from using polydisperse PEG mixtures to employing precisely defined, monodisperse PEG linkers with various architectures and reactive functionalities, enabling more controlled and sophisticated bioconjugation strategies.[1][3]
Core Functions and Advantages of PEG Linkers in Bioconjugation
The conjugation of a PEG linker to a biomolecule imparts a range of beneficial properties, primarily by increasing its hydrodynamic radius and creating a hydrophilic shield. These alterations at the molecular level translate into significant improvements in the therapeutic performance of the bioconjugate.
-
Enhanced Solubility: The hydrophilic nature of PEG chains significantly increases the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and intravenous administration.[4][5]
-
Increased Stability: PEGylation protects conjugated molecules from enzymatic degradation and proteolysis, thereby enhancing their stability in biological environments.[4][5]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[4][6] This often allows for less frequent dosing, improving patient compliance.[7]
-
Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[4][5] This "stealth" effect is crucial for protein-based therapies.[1]
-
Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation leads to more sustained plasma concentrations of a drug.[4][8]
-
Controlled Drug Release: Cleavable PEG linkers can be engineered to release their payload under specific physiological conditions, such as the low pH environment of tumors, enabling targeted drug delivery.[9]
-
Reduced Aggregation: For hydrophobic payloads in antibody-drug conjugates (ADCs), PEG linkers can prevent aggregation, a critical issue in manufacturing and formulation.[1][10]
Types of PEG Linkers
The versatility of PEG linkers stems from the ability to tailor their architecture and terminal functional groups to specific applications.
-
Linear vs. Branched PEG Linkers: Linear PEGs are the simplest architecture, consisting of a straight chain with functional groups at one or both ends.[11] Branched PEGs have multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and shielding effect for the same molecular weight, which can lead to even longer circulation times.[11][12]
-
Monodisperse vs. Polydisperse PEG Linkers: Monodisperse, or discrete, PEGs (dPEGs) have a precise, single molecular weight, offering high batch-to-batch consistency and well-defined pharmacokinetics.[3] Polydisperse PEGs are a mixture of polymers with a range of molecular weights.[3]
-
Homobifunctional vs. Heterobifunctional PEG Linkers: Homobifunctional linkers possess two identical reactive groups, used for crosslinking similar molecules.[9] Heterobifunctional linkers have two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules, which is fundamental in the construction of ADCs and other complex bioconjugates.[13]
-
Cleavable vs. Non-Cleavable PEG Linkers: Cleavable linkers are designed to break under specific conditions (e.g., changes in pH, presence of specific enzymes), releasing the conjugated molecule.[14] Non-cleavable linkers form a stable, permanent bond.[14]
Quantitative Data on the Impact of PEG Linkers
The choice of PEG linker significantly impacts the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize quantitative data on these effects.
Table 1: Effect of PEG Linker Molecular Weight on Hydrodynamic Radius and In Vivo Half-Life
| PEG Molecular Weight (kDa) | Biomolecule | Change in Hydrodynamic Radius (nm) | In Vivo Half-Life (hours) | Reference |
| 5 | Human Serum Albumin | + ~2.5 | - | [15] |
| 10 | Human Serum Albumin | + ~4.0 | - | [15] |
| 20 | Human Serum Albumin | + ~6.0 | - | [15] |
| 40 | Human Serum Albumin | + ~8.5 | - | [15] |
| 6 | - | - | 0.3 | [16] |
| 50 | - | - | 16.5 | [16] |
| 5 (linear) | Tetanus Toxoid | - | - | [17] |
| 20 (linear) | Tetanus Toxoid | - | - | [17] |
| 20 (branched) | Tetanus Toxoid | - | - | [17] |
Table 2: Effect of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | 1.0 | [11] |
| PEG4 | ~7.0 | 0.82 | [11] |
| PEG8 | ~6.0 | 0.71 | [11] |
| PEG12 | ~5.5 | 0.65 | [11] |
Experimental Protocols
Detailed methodologies for common PEGylation reactions and subsequent characterization are provided below.
Protocol 1: Amine PEGylation using NHS Ester Chemistry
This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[5][18]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and quenching buffer components by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry
This protocol details the conjugation of a PEG-Maleimide to a free thiol group (e.g., cysteine residue) on a protein.[][20]
Materials:
-
Thiol-containing protein in a thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)
-
PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (if necessary, e.g., TCEP or DTT)
-
Desalting column
Procedure:
-
Protein Reduction (if necessary): If the thiol groups are in disulfide bonds, reduce the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the reduced protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other reagents using size-exclusion chromatography (SEC).
Protocol 3: Purification and Characterization of PEGylated Proteins
A. Purification by Size-Exclusion Chromatography (SEC): [][21] SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the unreacted protein and smaller PEG reagents.
-
Column: Choose a column with a fractionation range appropriate for the size of the PEGylated protein.
-
Mobile Phase: A physiological buffer such as PBS is typically used.
-
Procedure: Equilibrate the column with the mobile phase. Load the reaction mixture onto the column and elute with the mobile phase. Collect fractions and monitor the absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein.
B. Characterization by Hydrophobic Interaction Chromatography (HIC): [4][18] HIC is particularly useful for characterizing antibody-drug conjugates (ADCs) by separating species with different drug-to-antibody ratios (DAR).
-
Principle: The conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody. HIC separates molecules based on these differences in hydrophobicity.
-
Mobile Phases: A high salt buffer (e.g., containing ammonium (B1175870) sulfate) is used to promote binding to the hydrophobic stationary phase, and a low salt buffer is used for elution.
-
Procedure: The ADC sample is loaded onto the HIC column in the high salt buffer. A gradient of decreasing salt concentration is used to elute the different DAR species, with higher DAR species eluting later.
C. Determination of Drug-to-Antibody Ratio (DAR): [22][23]
-
UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug.
-
HIC: The relative peak areas of the different DAR species in the HIC chromatogram can be used to calculate the average DAR.
-
Mass Spectrometry (MS): LC-MS provides the most accurate determination of DAR by measuring the precise molecular weight of the intact ADC and its subunits.
Visualizations
Diagram 1: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PEG Linker
References
- 1. benchchem.com [benchchem.com]
- 2. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Aggregation of a model porphyrin within poly(ethylene glycol) (PEG): effect of water, PEG molecular weight, ionic liquids, salts, and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. benchchem.com [benchchem.com]
- 23. pharmiweb.com [pharmiweb.com]
A Technical Guide to Protein Labeling via Click Chemistry
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently label proteins is paramount for understanding their function, localization, and interactions within complex biological systems. Click chemistry has emerged as a powerful and versatile tool for bioconjugation, offering a set of reactions that are highly specific, efficient, and biocompatible. This in-depth guide explores the fundamental principles of click chemistry for protein labeling, providing detailed methodologies and quantitative data to enable its effective implementation in the lab.
Core Principles of Click Chemistry in Protein Labeling
The foundation of click chemistry, a concept introduced by K.B. Sharpless, lies in a set of criteria that define a reaction as "click": it must be modular, wide in scope, high-yielding, generate inoffensive byproducts, be stereospecific, and proceed under simple reaction conditions, ideally in water.[1] For protein labeling, the key feature is the use of bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[2][3]
The most prominent click reactions for protein labeling involve the cycloaddition of an azide (B81097) and an alkyne.[4] These functional groups are abiotic, meaning they are absent in most biological systems, thus ensuring that the labeling reaction is highly specific to the intended target.[5] The process typically involves two steps: first, the incorporation of a bioorthogonal handle (an azide or an alkyne) into a protein of interest, and second, the reaction of this handle with a probe molecule (e.g., a fluorescent dye, biotin, or a drug molecule) carrying the complementary functional group.[6]
There are two primary strategies for azide-alkyne click chemistry used in protein labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of a terminal alkyne and an azide, forming a stable triazole linkage.[4] While highly efficient, the cytotoxicity of copper has historically limited its application in living cells, though new ligands have been developed to mitigate this issue.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide.[8][9] This reaction is highly biocompatible and has become a widely used method for labeling proteins in living organisms.[10]
Incorporating Bioorthogonal Handles into Proteins
The specificity of click chemistry labeling relies on the precise introduction of an azide or alkyne group into the protein of interest. Several methods have been developed to achieve this:
-
Metabolic Labeling: This approach involves introducing non-canonical amino acids (ncAAs) containing an azide or alkyne group into cell culture media.[2] These ncAAs are then incorporated into newly synthesized proteins by the cell's own translational machinery. For example, L-azidohomoalanine (AHA) can be used as a surrogate for methionine.[10][11]
-
Genetic Code Expansion: This powerful technique allows for the site-specific incorporation of an nCAA at a desired position within a protein.[8][9] It involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber stop codon, UAG) and inserts the nCAA at that site.[12]
-
Enzymatic Labeling: Specific enzymes can be used to attach a probe containing a bioorthogonal handle to a protein. For instance, the E. coli lipoic acid ligase (LplA) can be used to attach a picolyl azide (pAz) to a specific recognition sequence engineered into the protein of interest.[13]
Visualizing the Workflow
The general workflow for protein labeling using click chemistry can be visualized as a series of sequential steps, from the introduction of the bioorthogonal handle to the final detection.
Quantitative Data Summary
The efficiency and kinetics of click chemistry reactions are critical for successful protein labeling. The following tables summarize key quantitative data for CuAAC and SPAAC.
| Parameter | CuAAC | SPAAC | Reference(s) |
| Reaction Rate | Very fast (with catalyst) | Moderate to fast (depends on cyclooctyne) | [14] |
| Biocompatibility | Potentially cytotoxic due to copper | High | [7][15] |
| Typical Reactants | Terminal alkyne, azide | Strained cyclooctyne, azide | [1][4] |
| Catalyst Required | Yes (Copper(I)) | No | [4][15] |
| Common Applications | In vitro labeling, fixed cells | Live-cell imaging, in vivo labeling | [7][15] |
Table 1. Comparison of CuAAC and SPAAC for Protein Labeling.
| Reagent Concentration | Typical Range | Notes | Reference(s) |
| ncAA (AHA) | 25-50 µM | For metabolic labeling in cell culture. | [10] |
| Cyclooctyne-Dye (SPAAC) | 10-50 µM | For labeling in live cells. | [10] |
| CuSO4 (CuAAC) | 50 µM - 1 mM | For live-cell and fixed-cell labeling, respectively. | [7] |
| BTTAA (CuAAC Ligand) | 250 µM - 1 mM | Chelating ligand to stabilize Cu(I) and reduce cytotoxicity. | [7][13] |
| Sodium Ascorbate (B8700270) (CuAAC) | 2.5 mM | Reducing agent to generate Cu(I) from CuSO4. | [7][13] |
| Alkyne-Probe (CuAAC) | 5-20 µM | For labeling fixed cells. | [7] |
Table 2. Typical Reagent Concentrations for Protein Labeling Experiments.
Experimental Protocols
Detailed methodologies are crucial for the successful application of click chemistry. Below are protocols for two common protein labeling experiments.
Protocol 1: Metabolic Labeling of Glycoproteins in Live Cells via SPAAC
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC.[10]
Materials:
-
Cells of interest
-
Complete culture medium
-
Ac₄ManNAz (azide-modified mannosamine)
-
DBCO-fluorophore (a strained cyclooctyne conjugated to a fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[10]
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[10]
-
-
Analysis:
-
Wash the cells three times with PBS.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
-
Protocol 2: Site-Specific Labeling of Cell-Surface Proteins via Genetic Code Expansion and CuAAC
This protocol details the site-specific labeling of a cell-surface protein using an incorporated nCAA followed by a chelation-assisted CuAAC reaction.[7][8][9]
Materials:
-
Mammalian cells
-
Plasmids encoding the protein of interest with an amber (UAG) stop codon at the desired labeling site, and the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Non-canonical amino acid (e.g., p-azido-L-phenylalanine, pAz)
-
Transfection reagent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
CuSO₄
-
BTTAA (ligand)
-
Sodium ascorbate
-
Alkyne-fluorophore
-
PBS
Procedure:
-
Transfection and nCAA Incorporation:
-
Cell Fixation:
-
After protein expression (typically 24-48 hours), wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
-
CuAAC Reaction:
-
Prepare the click reaction cocktail containing CuSO₄ (e.g., 50 µM for live cells, up to 1 mM for fixed cells), BTTAA (e.g., 250 µM), sodium ascorbate (e.g., 2.5 mM), and the alkyne-fluorophore (e.g., 20 µM).[7]
-
Wash the fixed cells with PBS.
-
Add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature.
-
-
Analysis:
-
Wash the cells three times with PBS.
-
Image the labeled cells using fluorescence microscopy.
-
Signaling Pathway Visualization
Click chemistry can be employed to study signaling pathways by labeling key protein components. The following diagram illustrates a generic signaling cascade where a receptor, kinase, and transcription factor can be individually labeled to study their dynamics.
Conclusion
Click chemistry provides a robust and versatile platform for protein labeling in a variety of contexts, from in vitro studies to live-cell and in vivo imaging. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for live-cell experiments due to its higher biocompatibility. By carefully selecting the method for incorporating the bioorthogonal handle and optimizing the reaction conditions, researchers can achieve highly specific and efficient labeling of their proteins of interest, enabling a deeper understanding of their biological roles.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 12. Click Chemistry – Med Chem 101 [medchem101.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Tetrazine-Ph-PEG5-Ph-tetrazine for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a potent and sustained pharmacological effect.
The linker component of a PROTAC is not merely a passive spacer; it plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Tetrazine-Ph-PEG5-Ph-tetrazine: A Bioorthogonal Linker for Advanced PROTAC Strategies
This compound is a polyethylene (B3416737) glycol (PEG)-based, bifunctional PROTAC linker that incorporates tetrazine moieties. This linker is at the heart of an advanced PROTAC strategy known as in-cell click-formed proteolysis targeting chimeras (CLIPTACs). This approach utilizes the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).
Instead of administering a large, pre-formed PROTAC, the CLIPTAC strategy involves the separate administration of two smaller, more cell-permeable precursors:
-
A ligand for the target protein functionalized with a TCO group (e.g., JQ1-TCO).
-
A ligand for the E3 ligase functionalized with a tetrazine group (e.g., Tz-thalidomide).
Once inside the cell, these two precursors undergo a rapid and highly specific "click" reaction, facilitated by the this compound linker, to form the active PROTAC molecule in situ. This strategy can overcome the challenges of poor cell permeability often associated with large PROTAC molecules.
Core Concepts and Mechanism of Action
The fundamental principle behind the use of this compound lies in the bioorthogonal iEDDA reaction. This reaction is exceptionally fast and proceeds with high efficiency in a biological environment without interfering with native cellular processes.
The PEG5 (pentaethylene glycol) core of the linker provides several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the water solubility of the resulting PROTAC, which is often a challenge for these large molecules.
-
Optimal Flexibility and Length: The PEG linker offers flexibility, which is crucial for allowing the two ligands to adopt the optimal orientation for the formation of a stable ternary complex. The length of the PEG chain can be fine-tuned to achieve the ideal distance between the target protein and the E3 ligase.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.
The phenyl groups flanking the PEG chain can contribute to the overall rigidity and conformation of the linker, influencing the stability of the ternary complex. The bifunctional nature of the this compound linker allows for the modular and efficient assembly of PROTACs.
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.
| PROTAC Component | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| JQ1-TCO + Tz-thalidomide | BRD4 | Thalidomide (B1683933) | HeLa | Complete degradation at 3 µM and 10 µM of JQ1-TCO (with 10 µM Tz-thalidomide) | >90% | [1] |
Experimental Protocols
Synthesis of PROTAC Precursors: JQ1-TCO and Tz-thalidomide
Detailed, step-by-step synthesis protocols for JQ1-TCO and Tz-thalidomide are often proprietary or described in the supplementary information of scientific publications. However, a general approach based on established chemical transformations is outlined below.
General Protocol for Synthesis of JQ1-TCO:
-
Synthesis of JQ1: (+)-JQ1 can be synthesized following established literature procedures, often involving a multi-step synthesis starting from commercially available precursors. A one-pot, three-step method has been described that involves the conversion of a benzodiazepine (B76468) to a thioamide, followed by amidrazone formation and installation of the triazole moiety.[2][3]
-
Functionalization with a TCO Moiety: A JQ1 analog with a suitable functional group (e.g., an amine or a carboxylic acid) is required for conjugation to a TCO linker. This functionalized JQ1 is then reacted with a TCO-NHS ester or other activated TCO derivative under standard amide coupling conditions (e.g., using a coupling agent like HATU or HBTU and a base like DIPEA in an anhydrous solvent like DMF).
-
Purification: The resulting JQ1-TCO conjugate is purified by preparative HPLC.
General Protocol for Synthesis of Tz-thalidomide:
-
Synthesis of Thalidomide: Thalidomide can be synthesized by reacting N-phthaloyl-L-glutamine with a cyclizing agent. A common method involves the reaction of phthalic anhydride (B1165640) with L-glutamine to form N-phthaloyl-L-glutamine, followed by cyclization.[4][5][6]
-
Functionalization with a Tetrazine Moiety: A thalidomide derivative with a reactive handle (e.g., an amine) is synthesized. This is then reacted with a tetrazine-NHS ester or a similar activated tetrazine derivative. The reaction is typically carried out in an anhydrous polar aprotic solvent like DMF with a non-nucleophilic base.
-
Purification: The final Tz-thalidomide product is purified by column chromatography or preparative HPLC.
Experimental Protocol: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with the CLIPTAC precursors.[7][8]
Materials:
-
Cell Line: A human cancer cell line expressing BRD4 (e.g., HeLa, THP-1, MDA-MB-231).
-
CLIPTAC Precursors: Stock solutions of JQ1-TCO and Tz-thalidomide in DMSO.
-
Control Compounds: DMSO (vehicle control), a non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.
-
Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin), HRP-conjugated secondary antibody, and ECL substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of JQ1-TCO for a specified pre-incubation time (e.g., 18 hours).[1]
-
Following the pre-incubation, add a fixed concentration of Tz-thalidomide (e.g., 10 µM) and incubate for an additional period (e.g., 18 hours).[1]
-
Include appropriate controls: vehicle (DMSO), JQ1-TCO alone, Tz-thalidomide alone, and a non-degrading BRD4 inhibitor.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C. To assess downstream effects, a separate blot can be probed with an anti-c-Myc antibody.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the BRD4 and c-Myc bands to the corresponding loading control bands.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the concentration of the variable precursor to determine the DC50 value.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: In-cell formation and mechanism of action of a CLIPTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Downstream signaling effects of BRD4 degradation.
References
- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrazine-Ph-PEG5-Ph-tetrazine: Chemical Properties, Structure, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Tetrazine-Ph-PEG5-Ph-tetrazine, a bifunctional linker pivotal in the field of bioconjugation and drug development. This molecule is instrumental in the assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), through highly efficient and specific bioorthogonal chemistry.
Core Concepts and Molecular Structure
This compound is a homobifunctional crosslinker featuring two tetrazine moieties. The structure consists of a central pentaethylene glycol (PEG5) core, which imparts hydrophilicity and flexibility to the linker. This PEG chain is flanked by two phenyl (Ph) groups, which in turn are connected to the reactive 1,2,4,5-tetrazine (B1199680) rings. The phenyl groups can influence the electronic properties and stability of the tetrazine rings.
The key feature of this molecule is the presence of two tetrazine groups, which are highly reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions.[1] This "click chemistry" reaction is exceptionally fast and proceeds with high specificity towards strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) and its derivatives.[1] This bioorthogonal reaction is biocompatible, occurring efficiently under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[1]
Chemical and Physical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available for closely related compounds.
Data Summary
| Property | Value/Information | Source/Reference |
| Molecular Weight | 676.72 g/mol | MedChemExpress[2] |
| Chemical Formula | C32H40N10O7 | Conju-Probe (for Tetrazine-PEG5-tetrazine)[1] |
| Appearance | Typically a red solid or oil | General property of tetrazine compounds |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, THF, and DCM. The PEG5 linker enhances solubility in aqueous buffers. | Inferred from similar compounds[1] |
| Purity | Typically >95% as determined by HPLC for commercially available linkers. | Conju-Probe (for Tetrazine-PEG5-tetrazine)[1] |
| Storage | Recommended storage at -20°C, desiccated and protected from light to prevent degradation. | General recommendation for tetrazine reagents |
Reactivity and Bioorthogonal Ligation
The utility of this compound is centered around the IEDDA reaction. This cycloaddition between the tetrazine ring and a dienophile like TCO is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.
Key Characteristics of the Tetrazine-TCO Ligation:
-
Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹. This allows for efficient conjugation even at low concentrations of reactants.
-
High Specificity: Tetrazines and TCO are abiotic functional groups that do not react with naturally occurring functionalities in biomolecules, ensuring highly specific, bioorthogonal labeling.
-
Biocompatibility: The reaction proceeds readily in aqueous buffers at physiological pH and temperature.
-
Irreversibility: The formation of the dihydropyridazine bond is stable under physiological conditions.
The reaction rate can be influenced by the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups can decrease it. The phenyl groups in this compound likely modulate the reactivity of the tetrazine rings.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Specific concentrations and reaction times may need to be optimized depending on the biomolecules and reagents used.
General Protocol for Labeling a TCO-Modified Protein
This protocol outlines the reaction between a protein previously functionalized with a trans-cyclooctene (TCO) group and this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein solution.
-
Initiate Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Remove the excess, unreacted tetrazine linker from the conjugated protein using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Characterization: The resulting conjugate can be characterized by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the degree of labeling.
Monitoring the Reaction
The progress of the tetrazine-TCO ligation can be monitored by UV-Vis spectroscopy. Tetrazines have a characteristic absorbance in the visible range (around 520-540 nm). Upon reaction with TCO, this absorbance disappears. By monitoring the decrease in absorbance at this wavelength, the reaction kinetics can be determined.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
Applications in Research and Drug Development
The unique characteristics of this compound make it a valuable tool in several advanced applications:
-
PROTAC Development: As a bifunctional linker, it can be used to synthesize PROTACs by conjugating a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2] The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.
-
Molecular Imaging: Tetrazine linkers are widely used to attach imaging agents (e.g., fluorophores, PET tracers) to targeting moieties for in vivo imaging applications.
-
Surface Functionalization: The tetrazine groups can be used to immobilize biomolecules onto surfaces functionalized with TCO, for applications in diagnostics and biomaterials.
Conclusion
This compound is a versatile and powerful tool for modern bioconjugation. Its combination of a hydrophilic PEG spacer and two highly reactive tetrazine groups enables the efficient and specific assembly of complex biomolecular architectures. The rapid kinetics and biocompatibility of the tetrazine-TCO ligation make this linker particularly well-suited for applications in drug development, diagnostics, and fundamental biological research. Understanding its chemical properties and the protocols for its use is essential for researchers aiming to leverage the power of bioorthogonal chemistry in their work.
References
Methodological & Application
Application Notes and Protocols for Tetrazine-TCO Ligation in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing tetrazine-trans-cyclooctene (TCO) ligation for live-cell imaging. This bioorthogonal reaction, based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, offers exceptional speed and specificity, making it a powerful tool for labeling and visualizing biomolecules in their native cellular environment without the need for cytotoxic catalysts.[1][2]
Introduction
The tetrazine-TCO ligation is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in complex biological systems.[3] The reaction is characterized by its remarkably fast kinetics and the formation of a stable conjugate with the release of dinitrogen gas as the only byproduct.[1][3] A key advantage for live-cell imaging is the fluorogenic nature of many tetrazine-dye conjugates. The tetrazine moiety often quenches the fluorescence of the attached dye, and upon reaction with a TCO group, this quenching is relieved, leading to a significant increase in fluorescence and enabling no-wash imaging protocols.[3][4][5][6]
This guide details a two-step labeling strategy: first, the introduction of a TCO group onto a protein of interest, and second, the specific labeling of the TCO-modified protein with a tetrazine-conjugated fluorophore.
Quantitative Data Summary
The efficiency and speed of the tetrazine-TCO ligation are critical for successful live-cell imaging. The following tables summarize key quantitative parameters for experimental design.
Table 1: Reaction Kinetics and Conditions
| Parameter | Value | Notes | Source |
| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Varies depending on the specific tetrazine and TCO derivatives used.[7][8] | [9][7][8] |
| > 800 M⁻¹s⁻¹ | General value for many TCO-tetrazine pairs. | [10] | |
| up to 30,000 M⁻¹s⁻¹ | For highly reactive hydrogen-substituted tetrazines with TCO. | [9] | |
| Reaction pH | 6.0 - 9.0 | Optimal range for the ligation reaction in PBS buffer.[9][8] | [9][8] |
| Reaction Temperature | Room Temperature to 37°C | 37°C is ideal for maintaining the viability of live cells during labeling. | [11] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Concentration | Incubation Time | Temperature | Source |
| TCO-labeled Antibody (Pre-targeting) | 10 - 100 nM | 30 - 60 minutes | 37°C | [3] |
| Tetrazine-Dye Staining Solution | 1 - 10 µM | 15 - 30 minutes | Room Temp or 37°C | [3] |
| 1 - 5 µM | Rapid signal development | 37°C | [3] | |
| 500 nM | 30 minutes | Not specified | [6][12][13] | |
| Protein-TCO NHS Ester Labeling | 20-fold molar excess of NHS ester | 60 minutes | Room Temperature | [2] |
| Protein-Protein Conjugation | 1:1 to 1:1.5 molar ratio (TCO:Tetrazine) | 30 - 120 minutes | Room Temp or 4°C | [9][10] |
Experimental Protocols
This section provides detailed step-by-step protocols for labeling proteins with TCO and subsequent live-cell imaging using a tetrazine-fluorophore.
Protocol 1: Modification of a Protein/Antibody with TCO
This protocol describes the functionalization of a protein or antibody with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines such as the side chain of lysine (B10760008) residues.[2][3]
Materials:
-
Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS using a desalting column.[2]
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[2][10]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2][10]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[2][3]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[3][10]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[3][10]
-
Characterization: The degree of labeling (DOL) can be determined by mass spectrometry. The TCO-labeled protein is now ready for ligation with a tetrazine probe.[3]
Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines the labeling of live cells using a two-step pre-targeting approach. First, the TCO-modified antibody is introduced to bind to its target on the cell surface. Subsequently, a tetrazine-fluorophore is added, which rapidly reacts with the TCO-tagged antibody for visualization.[3]
Materials:
-
Live cells expressing the target of interest
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-dye conjugate (e.g., Cy5-Tetrazine)
-
Anhydrous DMSO
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells in a suitable imaging dish or plate and grow to the desired confluency.
-
Pre-targeting:
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.[3]
-
Ligation and Imaging:
-
Prepare a stock solution of the tetrazine-dye in anhydrous DMSO (e.g., 1 mM).[3]
-
Dilute the tetrazine-dye stock solution in live-cell imaging medium to a final concentration of 1-5 µM.[3]
-
Add the tetrazine-dye staining solution to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filter sets. The fluorescence signal should develop rapidly.[3] Time-lapse imaging can be performed to monitor the labeling process in real-time.[3]
-
Controls:
-
Unlabeled Cells + Tetrazine-Dye: To assess non-specific binding of the tetrazine probe.[3]
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.[3]
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.[3]
Visualizations
The following diagrams illustrate the key workflows and reactions described in these protocols.
Caption: The inverse-electron-demand Diels-Alder reaction between a tetrazine and TCO.
Caption: A two-step pre-targeting strategy for live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tetrazine-Ph-PEG5-Ph-tetrazine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted drug delivery has been significantly advanced by the advent of bioorthogonal chemistry, which employs reactions that can occur in living systems without interfering with native biochemical processes. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast kinetics and high specificity.[1][2] This "click chemistry" is a powerful tool for conjugating molecules in complex biological environments.[3]
The Tetrazine-Ph-PEG5-Ph-tetrazine linker is a homobifunctional crosslinking agent designed to leverage the power of the IEDDA reaction. It features two tetrazine moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the efficient crosslinking of two TCO-modified molecules. The PEG5 linker enhances aqueous solubility and biocompatibility, which is crucial for in vivo applications.[4][5] These characteristics make this compound a versatile tool for constructing innovative drug delivery systems, particularly for pre-targeted therapy and the development of complex drug conjugates.[6][7]
Principle of the Technology
The core of this technology is the IEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the electron-rich, strained TCO (the dienophile). This reaction proceeds rapidly and irreversibly, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the only byproduct.[8] The reaction is highly chemoselective and biocompatible, requiring no catalyst and proceeding efficiently under physiological conditions (aqueous buffer, pH 6-9, room temperature).[1][8]
The homobifunctional nature of this compound allows for a two-step "pre-targeting" approach to drug delivery. In this strategy, a TCO-modified targeting molecule (e.g., an antibody or a small molecule ligand) is first administered and allowed to accumulate at the target site. Subsequently, a TCO-modified therapeutic agent, crosslinked to another TCO-modified molecule via the this compound linker, is administered. This crosslinked complex then "clicks" to the pre-targeted molecule at the site of interest, concentrating the therapeutic payload.
Alternatively, the di-tetrazine linker can be used to create multimeric drug conjugates, potentially enhancing avidity for the target or increasing the localized drug concentration.
Applications
The unique properties of this compound make it suitable for a range of applications in drug delivery research and development:
-
Pre-targeted Drug Delivery: This is the primary application, where a targeting molecule is first localized to the target tissue, followed by the administration of a drug-linker conjugate that rapidly binds to the targeting molecule in vivo. This approach can significantly improve the therapeutic index by minimizing off-target toxicity.[9][10]
-
Development of Antibody-Drug Conjugates (ADCs): While typically assembled using heterobifunctional linkers, a di-tetrazine linker could be used to create novel ADC constructs, such as those with dual drug payloads or those designed for pre-targeting strategies.[11]
-
Construction of Proteolysis Targeting Chimeras (PROTACs): The linker can be used to synthesize PROTACs, which are bifunctional molecules that induce the degradation of specific proteins.[12][13]
-
In Vivo Imaging: The same pre-targeting principles can be applied to deliver imaging agents (e.g., radionuclides for PET or SPECT imaging) to a target site with high specificity and contrast.[14][15]
-
"Click-to-Release" Systems: The IEDDA reaction can be engineered to trigger the release of a drug from a TCO-caged prodrug, offering spatiotemporal control over drug activation.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the tetrazine-TCO ligation and its application in pre-targeted systems.
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range in aqueous/organic solvents | [8] |
| > 800 M⁻¹s⁻¹ | General | [1] | |
| 2000 M⁻¹s⁻¹ | 9:1 methanol/water | [18] | |
| Reaction pH | 6 - 9 | PBS buffer | [8] |
| Reaction Temperature | Room Temperature or 4°C, 25°C, 37°C | Depending on the application | [19] |
| Reaction Time | 30 minutes - 2 hours | For protein-protein conjugation | [19] |
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Study Type | Targeting Agent | Payload | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Animal Model | Reference(s) |
| Pre-targeted Radioimmunotherapy | 5B1-TCO (anti-CA19.9 mAb) | ¹⁷⁷Lu-DOTA-PEG₇-Tz | 16.8 ± 3.9 at 120h | ~150 at 120h | Pancreatic cancer xenografts | [9] |
| Pre-targeted SPECT Imaging | AVP04-07-TCO (diabody) | ¹⁷⁷Lu-tetrazine | 6.9 | 5.7 (tumor-to-kidney) | LS174T tumor-bearing mice | [14][15] |
| Pre-targeted Radioimmunotherapy | CC49-TCO (mAb) | ¹⁷⁷Lu-tetrazine | ~8 | 125-fold improvement | LS174T tumor-bearing mice | [10] |
Table 2: In Vivo Performance of Pre-targeted Systems
Experimental Protocols
Protocol 1: Preparation of TCO-Modified Molecules (General Procedure)
This protocol describes the modification of a protein (e.g., a targeting antibody) and a small molecule drug with a TCO moiety using an NHS ester.
Materials:
-
Protein or small molecule with a primary amine
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of the Molecule:
-
For proteins, dissolve in PBS to a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
For small molecules, dissolve in anhydrous DMSO or DMF.
-
-
Activation with TCO-NHS Ester:
-
Dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the protein or small molecule solution. For proteins, adjust the pH to 8.0-8.5 with 1 M NaHCO₃.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes on ice.
-
Remove excess, unreacted TCO-PEG-NHS ester using spin desalting columns for proteins or by reverse-phase HPLC for small molecules.
-
-
Characterization:
-
Determine the degree of labeling (DOL) for proteins using UV-Vis spectroscopy or mass spectrometry.
-
Confirm the structure and purity of the TCO-modified small molecule using LC-MS and NMR.
-
Caption: Workflow for the preparation of TCO-modified molecules.
Protocol 2: Crosslinking of Two TCO-Modified Molecules with this compound
This protocol describes the crosslinking of two different TCO-modified molecules (Molecule A and Molecule B) using the di-tetrazine linker.
Materials:
-
TCO-Modified Molecule A (from Protocol 1)
-
TCO-Modified Molecule B (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
-
PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare solutions of TCO-Modified Molecule A and TCO-Modified Molecule B in PBS at a known concentration.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine TCO-Modified Molecule A and TCO-Modified Molecule B in a 1:1 molar ratio.
-
Add the this compound solution to the mixture. A 0.5 molar equivalent of the di-tetrazine linker to the total TCO-modified molecules is a good starting point to favor the formation of A-linker-B conjugates.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Purification:
-
Purify the resulting conjugate from unreacted starting materials and homodimers using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE (for proteins) and mass spectrometry to confirm the formation of the desired crosslinked product.
-
Caption: Workflow for crosslinking two TCO-modified molecules.
Protocol 3: In Vitro Evaluation of the Drug Conjugate
This protocol provides a general framework for assessing the in vitro efficacy of the newly synthesized drug conjugate.
Materials:
-
Target cancer cell line
-
Control cell line (lacking the target)
-
Complete cell culture medium
-
Drug conjugate (from Protocol 2)
-
Free drug (as a positive control)
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the drug conjugate and the free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium.
-
Incubate the cells for a predetermined period (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC₅₀ (half-maximal inhibitory concentration) for the drug conjugate and the free drug on both cell lines.
-
Protocol 4: In Vivo Pre-targeted Drug Delivery Study (Conceptual Framework)
This protocol outlines a conceptual framework for an in vivo study to evaluate the efficacy of a pre-targeted drug delivery system using a TCO-modified targeting antibody and a tetrazine-linked drug.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mice)
-
TCO-modified targeting antibody
-
Tetrazine-linked therapeutic agent
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Animal Model:
-
Establish tumors in mice by subcutaneous injection of cancer cells.
-
Once tumors reach a suitable size, randomize the animals into treatment and control groups.
-
-
Pre-targeting:
-
Administer the TCO-modified targeting antibody intravenously to the treatment group.
-
Allow a sufficient time interval (e.g., 24-72 hours) for the antibody to accumulate at the tumor site and clear from circulation.
-
-
Administration of Therapeutic Agent:
-
Administer the tetrazine-linked therapeutic agent intravenously to the treatment group.
-
Administer the vehicle or the therapeutic agent alone to the control groups.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the tumor size and body weight of the animals regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biodistribution, histological analysis).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treatment and control groups to evaluate the therapeutic efficacy of the pre-targeted approach.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diels-Alder reaction for tumor pretargeting: in vivo chemistry can boost tumor radiation dose compared with directly labeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unict.it [iris.unict.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. Diabody Pretargeting with Click Chemistry In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrazine-Responsive Self-immolative Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 19. interchim.fr [interchim.fr]
Application Notes and Protocols for Designing PROTACs with a Tetrazine-Ph-PEG5-Ph-tetrazine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy to address previously "undruggable" targets.[1][5]
The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[6][7] The tetrazine-Ph-PEG5-Ph-tetrazine linker is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design.[3][8] The PEG component enhances hydrophilicity and solubility, while the tetrazine groups are reactive handles for "click chemistry."[7][9][10] Specifically, tetrazines can undergo an inverse electron demand Diels-Alder (iEDDA) reaction with molecules containing a trans-cyclooctene (B1233481) (TCO) group, allowing for a highly efficient and bioorthogonal method for synthesizing PROTACs.[3][11] This modular approach enables the rapid assembly of PROTAC libraries for optimization.[11][12]
These application notes provide detailed protocols for the design, synthesis, and evaluation of PROTACs utilizing the this compound linker.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein degradation machinery.[2][13] The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[12][14] This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.[3][4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[15][16] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2][15]
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[17] Additionally, the effect on cell viability is often assessed by determining the IC50 (the concentration that inhibits 50% of cell growth).
The following table provides representative data for PROTACs with PEG linkers of varying lengths, illustrating the importance of linker optimization for achieving potent protein degradation.
Table 1: Representative Degradation Potency of PEG-Linked PROTACs
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
|---|---|---|---|---|---|
| Estrogen Receptor α (ERα) | < 12 | No degradation | - | Not Specified | [8] |
| Estrogen Receptor α (ERα) | 21 | 3 | 96 | Not Specified | [8] |
| Estrogen Receptor α (ERα) | 29 | 292 | 76 | Not Specified | [8] |
| TANK-binding kinase 1 (TBK1) | 21 | Potent | >90 | Not Specified | [8] |
| Bruton's tyrosine kinase (BTK) | PEG-based | 2.2 | 97 | Mino cells |[18] |
Note: This data is illustrative for PROTACs with PEG linkers and not specific to the this compound linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Tetrazine-TCO Click Chemistry
This protocol describes a general method for the final ligation step in PROTAC synthesis, where a tetrazine-functionalized component is reacted with a TCO-functionalized component via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1]
Materials:
-
Tetrazine-functionalized POI ligand or E3 ligase ligand
-
TCO-functionalized corresponding binding partner (e.g., prepared using a TCO-PEG-NHS ester)
-
Anhydrous, degassed reaction solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
LC-MS system for reaction monitoring
-
Preparative HPLC system for purification
-
NMR spectrometer for characterization
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the tetrazine-functionalized binding moiety (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of TCO-Linker: To the stirred solution, add the TCO-functionalized binding partner (1.0 to 1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity, purity, and structure of the final PROTAC product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[17]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (for dose-response) or a fixed concentration for various time points (for time-course). Include a vehicle-only control.
-
Incubate the cells for the desired duration (e.g., 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of the PROTAC on cell proliferation and viability.[17]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo®: Measure the luminescence.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compound and vehicle control (DMSO)
-
SDS-PAGE gel and Western blot reagents (as in Protocol 2)
-
Primary antibody against the POI
Procedure:
-
Reaction Setup:
-
Assemble the ubiquitination reaction mixture in a microcentrifuge tube. This should include the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC at the desired concentration or DMSO for the vehicle control.
-
Set up control reactions, such as omitting E1, E3, or the PROTAC, to confirm dependency.
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Boil the samples and run them on an SDS-PAGE gel.
-
Transfer to a membrane and perform a Western blot using a primary antibody against the POI.
-
-
Data Interpretation:
-
A successful PROTAC-mediated ubiquitination will result in the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI. This "ladder" of bands indicates polyubiquitination.
-
Comprehensive Experimental Workflow
The development of a novel PROTAC is a multi-step process that spans from initial design to preclinical evaluation.
Caption: Comprehensive PROTAC drug discovery workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. worthe-it.co.za [worthe-it.co.za]
- 6. Biological Pathways Fact Sheet [genome.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharma.co.uk [biopharma.co.uk]
- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 13. researchgate.net [researchgate.net]
- 14. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
Application Notes: Site-Specific Protein Modification via Tetrazine Amino Acid Encoding
Introduction
Site-specific protein modification is a powerful tool for advancing biological research and therapeutic development. The ability to attach probes, drugs, or other functional molecules to a specific location on a protein enables precise study of protein function, the creation of novel biologics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][2] Genetic code expansion has emerged as a robust method for achieving this precision by allowing the site-specific incorporation of non-canonical amino acids (ncAAs) with unique chemical functionalities directly into the protein's polypeptide chain during translation.[3][4]
This document focuses on a leading bioorthogonal strategy: the genetic encoding of tetrazine-containing amino acids.[5] This technique leverages the inverse-electron-demand Diels-Alder (IEDDA) reaction, a rapid and highly selective "click" chemistry reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene).[5][6][7] The reaction is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allowing for quantitative labeling at low concentrations and within minutes at physiological conditions.[8][9] This methodology avoids the need to modify native amino acids like cysteine, offering a truly site-specific, stoichiometric, and stable conjugation platform suitable for use in complex biological environments, including live cells.[1][10][11]
Core Principle: Genetic Code Expansion and Bioorthogonal Ligation
The process involves two key stages:
-
Genetic Encoding of the Tetrazine Amino Acid: An orthogonal aminoacyl-tRNA synthetase/tRNA pair (aaRS/tRNA) is used to specifically recognize a nonsense codon, typically the amber stop codon (TAG), introduced at the desired modification site in the gene of interest.[3][12] When the cells are cultured in the presence of a tetrazine-containing ncAA, the orthogonal aaRS charges the orthogonal tRNA with this ncAA. During protein synthesis, the ribosome reads the TAG codon and, instead of terminating translation, incorporates the tetrazine amino acid at that specific position.[12]
-
Bioorthogonal Reaction: The resulting protein, now containing a tetrazine moiety at a single, defined site, is purified. It can then be reacted with a molecule of interest (e.g., a fluorescent dye, a cytotoxic drug, or a PEG chain) that has been functionalized with a strained alkene dienophile, such as trans-cyclooctene (TCO).[1][13] The tetrazine and TCO react rapidly and specifically through an IEDDA cycloaddition to form a stable covalent bond, yielding the final, precisely modified protein conjugate.[6][14]
Visualized Workflows and Mechanisms
Caption: Overall experimental workflow for site-specific protein modification.
Caption: Mechanism of genetic encoding of a tetrazine amino acid.
Caption: The bioorthogonal tetrazine-TCO ligation reaction.
Quantitative Data
The efficiency and speed of this technology are highlighted by its key quantitative parameters.
Table 1: Reaction Kinetics of Common Bioorthogonal Tetrazine Ligations
| Tetrazine Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 (in 9:1 Methanol/Water) | [6] |
| Tet-2.0 | strained TCO (sTCO) | 87,000 ± 1440 | [9] |
| Fluorinated Tetrazines | strained TCO (sTCO) | up to 10⁶ | [8] |
| Pyridyl-tetrazine | Aminopyruvate | 0.625 ± 0.015 | [7][15] |
| Various Tetrazines | Norbornene | 1.4 - 52 (depending on substitution) | [16][17] |
| Tetrazine | Methyl-cyclopropene (CypK) | 1 - 30 |[18] |
Table 2: Typical Expression Yields for Tetrazine-Modified Proteins
| Expression System | Protein Example | Typical Yield | Reference |
|---|---|---|---|
| E. coli BL21(DE3) / B95(DE3) | Superfolder GFP (sfGFP) | ~200 mg / liter of culture | [1][10] |
| Mammalian Cells (Stable Line) | Trastuzumab (Antibody) | up to 31 ± 2 mg / liter of culture |[18] |
Detailed Experimental Protocols
Protocol 1: Genetic Encoding of Tetrazine Amino Acid (Tet2-Et) in E. coli
This protocol details the expression of a target protein containing the tetrazine amino acid Tet2-Et using an optimized genetic code expansion (GCE) system in E. coli.[1][10]
Materials:
-
E. coli expression strain (e.g., B95(DE3) to minimize truncation products).[1][19]
-
Plasmid 1: GCE machinery plasmid (e.g., Tet2 pAJE-E7).[10]
-
Plasmid 2: Expression vector for the protein of interest with a TAG codon at the desired labeling site and an affinity tag (e.g., His₆).[10][13]
-
Tetrazine amino acid (e.g., Tet2-Et).
-
Auto-induction media (e.g., ZYM-5052).
-
Appropriate antibiotics for both plasmids.
Procedure:
-
Transformation: Co-transform chemically competent E. coli B95(DE3) cells with both the GCE machinery plasmid and the target protein expression plasmid.
-
Plating: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of auto-induction medium with the overnight starter culture.
-
ncAA Addition: Add the tetrazine amino acid (Tet2-Et) to a final concentration of 1-2 mM.
-
Incubation: Grow the culture at 37°C with vigorous shaking for approximately 2-3 hours until the OD₆₀₀ reaches ~1.0.
-
Induction: Reduce the temperature to 18-25°C and continue shaking for an additional 24-48 hours to allow for protein expression and ncAA incorporation.[10]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of Tetrazine-Modified Protein
This protocol assumes the protein of interest contains a hexahistidine (His₆) tag.
Materials:
-
Cell pellet from Protocol 1.
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[7]
-
Ni-NTA affinity chromatography resin.
-
Lysozyme, DNase I, and protease inhibitors.
Procedure:
-
Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lysis: Add lysozyme, DNase I, and protease inhibitors. Incubate on ice for 30 minutes, then sonicate to complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Binding: Apply the clarified supernatant to a column containing equilibrated Ni-NTA resin. Allow the lysate to bind to the resin.
-
Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged tetrazine-protein from the resin using Elution Buffer.
-
Buffer Exchange: Exchange the eluted protein into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Quantification and Storage: Determine the protein concentration (e.g., via Bradford or BCA assay) and store at -80°C.
Protocol 3: Bioorthogonal Ligation with a TCO-Probe
This protocol describes the rapid labeling of the purified tetrazine-protein.
Materials:
-
Purified tetrazine-protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
TCO-functionalized probe (e.g., TCO-PEG-fluorophore) dissolved in a compatible solvent (e.g., DMSO).[13]
Procedure:
-
Reactant Preparation: Prepare the purified tetrazine-protein at a desired concentration (e.g., 10-50 µM) in the reaction buffer.
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of the TCO-probe solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is typically very fast and often complete within 5-10 minutes.[1][10][19] For less reactive pairs or lower concentrations, the incubation time can be extended up to 1-2 hours.[13] The disappearance of the characteristic pink/red color of the tetrazine can sometimes be used to monitor the reaction's progress.[13]
-
Removal of Excess Probe (Optional): If necessary, remove the unreacted TCO-probe using a desalting column or dialysis.
Protocol 4: Verification of Protein Labeling
A. SDS-PAGE Mobility Shift Assay
This is a simple and rapid method to confirm conjugation, especially when using a high molecular weight probe like TCO-PEG₅₀₀₀.[10]
Procedure:
-
Sample Preparation: Collect aliquots from the reaction mixture before adding the TCO-probe (T=0) and after the reaction is complete.
-
Electrophoresis: Run the samples on an SDS-PAGE gel.
-
Analysis: Successful conjugation will result in a distinct upward shift in the molecular weight of the protein band corresponding to the mass of the attached probe. The near-complete disappearance of the original unmodified protein band indicates high labeling efficiency.[10]
B. Mass Spectrometry
Mass spectrometry provides definitive confirmation and precise mass measurement of the final conjugate.
Procedure:
-
Sample Preparation: Desalt the protein conjugate sample.
-
Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Confirmation: The observed mass of the conjugate should match the theoretical mass calculated from the sum of the tetrazine-protein and the TCO-probe, minus the mass of the eliminated N₂ molecule.
References
- 1. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Technology -Genetic incorporation of tetrazine amino acids and use in bioorthogonal ligations [oregonstate.technologypublisher.com]
- 10. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 11. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 12. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction [jove.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorogenic Labeling of Biomolecules with Tetrazine Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fluorogenic labeling of biomolecules using tetrazine probes. This powerful technique, based on the principles of bioorthogonal chemistry, enables real-time visualization of biological processes in living systems with high specificity and minimal background fluorescence.
Introduction to Fluorogenic Tetrazine Labeling
Fluorogenic labeling with tetrazine probes is a two-step process that leverages the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] In this system, a fluorescent dye is conjugated to the tetrazine moiety, which acts as a quencher, effectively "turning off" its fluorescence. Upon the rapid and highly specific iEDDA reaction with a TCO-modified biomolecule, the tetrazine is consumed, leading to a significant increase in fluorescence, thereby "turning on" the signal.[2][3] This fluorogenic "turn-on" is a key advantage, as it minimizes background noise from unbound probes and often eliminates the need for wash steps, making it ideal for live-cell imaging and dynamic studies.[4][5]
The fast reaction kinetics of the tetrazine-TCO ligation, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allow for efficient labeling at low probe concentrations, which is crucial for minimizing cellular perturbation.[2][6] The high specificity of the reaction ensures that labeling occurs only at the desired TCO-tagged biomolecule, avoiding off-target effects.[7][8] These features have made fluorogenic tetrazine probes indispensable tools in various research areas, including cell biology, chemical biology, and drug development for applications such as protein tracking, glycan imaging, and super-resolution microscopy.[9][10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of fluorogenic tetrazine labeling and a general experimental workflow for protein labeling in live cells.
Caption: Mechanism of fluorogenic tetrazine ligation.
Caption: Workflow for live-cell protein labeling.
Quantitative Data of Fluorogenic Tetrazine Probes
The performance of fluorogenic tetrazine probes can be quantified by several key parameters, including the second-order rate constant of the iEDDA reaction, the fluorescence quantum yield of the probe before (quenched) and after (activated) the reaction, and the resulting fluorescence fold-increase. The following table summarizes these parameters for a selection of commonly used fluorogenic tetrazine probes.
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Second-Order Rate Constant (M⁻¹s⁻¹) with TCO | Quantum Yield (Quenched) | Quantum Yield (Activated) | Fluorescence Fold-Increase | Reference(s) |
| Tetrazine-BODIPY FL | BODIPY FL | 505 | 512 | ~2000 | 0.02 | 0.24 | ~15 | [3][6] |
| Tetrazine-Oregon Green | Oregon Green 488 | 495 | 523 | - | 0.04 | 0.82 | ~18.5 | [3] |
| Tetrazine-BODIPY TMR-X | BODIPY TMR-X | 543 | 573 | - | 0.02 | 0.40 | ~20.6 | [3] |
| Fl-6-Tz | Fluorescein | - | - | - | - | - | up to 109 | [7] |
| SiRh-5-Tz | Silicon Rhodamine | 650 | 665 | - | 0.020 | - | ~1.8-5.6 | [7] |
| o-TzR | Rhodamine | - | - | - | 0.003 | - | ~95 | [9] |
| o-TzSiR | Silicon Rhodamine | - | - | - | 0.007 | - | ~45 | [9] |
| HD653 | Silicon Rhodamine | - | 676 | - | - | - | ~50 | [2][9] |
Experimental Protocols
The following are detailed protocols for the fluorogenic labeling of proteins and glycans using tetrazine probes.
Protocol 1: Fluorogenic Labeling of a TCO-Modified Protein in Live Cells
This protocol describes the labeling of a protein of interest that has been genetically engineered to incorporate a TCO-containing unnatural amino acid.
Materials:
-
Mammalian cells expressing the TCO-modified protein of interest.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorogenic tetrazine probe (e.g., Tetrazine-BODIPY FL) stock solution (1 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope equipped with appropriate filters for the chosen fluorophore.
Procedure:
-
Cell Culture: Plate the cells expressing the TCO-modified protein in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for cell attachment.
-
Probe Preparation: On the day of the experiment, dilute the fluorogenic tetrazine probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Labeling: Remove the existing medium from the cells and add the medium containing the diluted fluorogenic tetrazine probe.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may vary depending on the specific probe and protein of interest and should be determined empirically.
-
Imaging (No-Wash): The cells can be imaged directly without washing. Mount the imaging dish on the fluorescence microscope.
-
Image Acquisition: Acquire fluorescence images using the appropriate filter set for the fluorophore. For live-cell imaging, time-lapse microscopy can be performed to monitor dynamic processes.
-
(Optional) Wash Step: For fixed-cell imaging or to reduce any minimal background, the cells can be washed twice with pre-warmed PBS before imaging.
-
Data Analysis: Analyze the acquired images to determine the subcellular localization and dynamics of the labeled protein.
Protocol 2: Metabolic Labeling and Fluorogenic Imaging of Cellular Glycans
This protocol outlines the metabolic incorporation of a TCO-modified sugar and subsequent fluorogenic labeling of cell surface glycans.
Materials:
-
Mammalian cells of interest.
-
Complete cell culture medium.
-
TCO-modified sugar (e.g., Ac₄ManN-TCO) stock solution (10 mM in DMSO).
-
Fluorogenic tetrazine probe stock solution (1 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Metabolic Labeling:
-
Plate the cells in a suitable culture vessel and allow them to adhere.
-
Add the TCO-modified sugar to the cell culture medium to a final concentration of 25-100 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the TCO-sugar into cellular glycans.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells twice with warm PBS to remove any unincorporated TCO-sugar.
-
-
Fluorogenic Labeling:
-
Dilute the fluorogenic tetrazine probe in PBS or serum-free medium to a final concentration of 1-10 µM.
-
Add the diluted probe to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove any unbound probe.
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set to visualize the labeled glycans on the cell surface.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence of the cell population using a flow cytometer.
-
Conclusion
Fluorogenic labeling with tetrazine probes offers a robust and versatile platform for the specific and sensitive detection of biomolecules in their native environment. The exceptional reaction kinetics, high specificity, and fluorogenic nature of this bioorthogonal chemistry make it an invaluable tool for researchers in cell biology, drug discovery, and beyond. The protocols and data provided herein serve as a guide for the successful implementation of this powerful technology in a variety of research applications.
References
- 1. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. csb.mgh.harvard.edu [csb.mgh.harvard.edu]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: In Vivo Imaging with Tetrazine Bioorthogonal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrazine bioorthogonal chemistry has emerged as a powerful tool for in vivo imaging, enabling real-time visualization of biological processes within living organisms.[1][2][3] This technology leverages the highly specific and rapid inverse electron-demand Diels-Alder cycloaddition reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] The exceptional kinetics and biocompatibility of this "click" reaction allow for the assembly of imaging probes at low concentrations in complex biological environments with minimal side reactions.[1][2][6]
These application notes provide an overview of the key applications of tetrazine bioorthogonal chemistry in in vivo imaging, with a focus on pre-targeting strategies for positron emission tomography (PET) and fluorescence imaging. Detailed protocols for representative experiments are also included to guide researchers in the design and execution of their own studies.
Key Applications
The primary application of tetrazine bioorthogonal chemistry in in vivo imaging is in pre-targeting strategies . This approach decouples the targeting of a specific biological molecule (e.g., a cancer antigen) from the delivery of the imaging agent. This is particularly advantageous for antibody-based imaging, as it allows the long-circulating antibody to first accumulate at the target site, followed by the administration of a rapidly clearing, small-molecule imaging probe. This results in significantly improved target-to-background ratios and reduced radiation burden on healthy tissues.[7][8]
Core applications include:
-
Pre-targeted PET Imaging: This is a major application where antibodies or other targeting vectors modified with a dienophile (e.g., TCO) are administered first. After a period to allow for target accumulation and clearance of unbound antibody, a tetrazine-conjugated radiotracer is injected, which rapidly reacts with the dienophile at the target site for PET imaging.[7][9]
-
Pre-targeted Fluorescence Imaging: Similar to PET, this involves a two-step approach for fluorescence imaging. This is particularly useful for intraoperative guidance and studying biological processes in superficial tissues.[4] The use of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, further enhances signal-to-noise ratios.[4][10]
-
Nanoparticle and Drug Delivery System Tracking: Tetrazine bioorthogonal chemistry can be used to track the in vivo fate of nanoparticles, liposomes, and other drug delivery vehicles by pre-targeting or direct labeling strategies.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental principles and workflows of in vivo imaging using tetrazine bioorthogonal chemistry.
Caption: General workflow of a pre-targeting strategy for in vivo imaging.
Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on in vivo imaging using tetrazine bioorthogonal chemistry.
Table 1: Pre-targeted PET Imaging Data
| Targeting Vector | Dienophile | Radiotracer | Cancer Model | Tumor Uptake (%ID/g) | Time Point (post-injection of radiotracer) | Reference |
| huA33 Antibody | trans-cyclooctene (TCO) | 64Cu-NOTA-Tetrazine | SW1222 colorectal cancer xenografts | 4.1 ± 0.3 | 12 h | [9] |
| Anti-CA19.9 Antibody (5B1) | trans-cyclooctene (TCO) | Al[18F]NOTA-Tetrazine | BxPC3 pancreatic cancer xenografts | up to 6.4 | 4 h | [7] |
| PEGylated Liposomes | trans-cyclooctene (TCO) | [68Ga]Ga-THP-Tetrazine | WEHI-164 fibrosarcoma | - | - | [11] |
| c(RGDyK) Peptide | - | 18F-trans-cyclooctene | - | Prominent tumor uptake | - | [12] |
Table 2: Bioorthogonal Reaction Kinetics
| Reaction | Second-Order Rate Constant (M-1s-1) | Notes | Reference |
| Tetrazine - trans-cyclooctene (TCO) | up to 3.8 x 105 | Among the fastest bioorthogonal reactions. | [13] |
| Tetrazine - norbornene | ~2 | Sub-optimal for in vivo pre-targeting. | [13] |
| CC49-TCO - 111In-DOTA-Tetrazine | 13,090 ± 80 | In vitro measurement in PBS. | [13] |
| Tetrazine - TCO | ~2000 | Extremely rapid, allowing for modification at low concentrations. | [6] |
Experimental Protocols
Protocol 1: Pre-targeted PET Imaging of Colorectal Cancer Xenografts
This protocol is based on the work by Zeglis et al. using the A33 antibody for targeting colorectal cancer.[9]
Materials:
-
Athymic nude mice bearing SW1222 colorectal cancer xenografts.
-
huA33 antibody modified with trans-cyclooctene (huA33-TCO).
-
64Cu-NOTA-labeled tetrazine.
-
Phosphate-buffered saline (PBS).
-
PET scanner.
Procedure:
-
Antibody Administration: Inject mice bearing SW1222 xenografts with trans-cyclooctene-modified A33 antibody (huA33-TCO) via tail vein injection.
-
Accumulation Period: Allow 24 hours for the antibody to accumulate in the tumor and for unbound antibody to clear from circulation.[9]
-
Radiotracer Administration: Inject the mice with 64Cu-NOTA-labeled tetrazine.
-
PET Imaging: Perform PET imaging at various time points post-injection of the radiotracer (e.g., 1, 4, 12, and 24 hours) to visualize tumor uptake.
-
Biodistribution Studies (Optional): At the final imaging time point, euthanize the mice and harvest tumors and major organs for gamma counting to determine the percent injected dose per gram (%ID/g) of tissue.
Protocol 2: In Vitro Click Reaction for Radiolabeling Confirmation
This protocol is adapted from studies demonstrating the reactivity of radiolabeled tetrazines with TCO-modified antibodies.[14]
Materials:
-
TCO-modified monoclonal antibody (e.g., TCO-CC49 mAb).
-
99mTc-HYNIC-tetrazine.
-
Phosphate-buffered saline (PBS).
-
Size-exclusion chromatography (SEC) system.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the TCO-modified mAb with an excess of 99mTc-HYNIC-tetrazine in PBS.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Analysis: Analyze the reaction mixture using a size-exclusion chromatography (SEC) system equipped with a radioactivity detector.
-
Confirmation: Successful click ligation is confirmed by the appearance of a high molecular weight peak corresponding to the radiolabeled antibody, with a corresponding decrease in the low molecular weight peak of the free 99mTc-HYNIC-tetrazine.
Conclusion
Tetrazine bioorthogonal chemistry provides a versatile and powerful platform for in vivo imaging. The pre-targeting strategies enabled by this chemistry offer significant advantages in terms of improved image contrast and reduced off-target toxicity, particularly for PET and fluorescence imaging.[15] The continued development of novel tetrazine and dienophile pairs, along with new radiolabeling methods, promises to further expand the applications of this technology in preclinical research and clinical translation.[4][8]
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tetrazine-Mediated Click-and-Release Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of click-and-release strategies for prodrug activation utilizing tetrazine bioorthogonal chemistry. This approach offers spatiotemporal control over drug release, enhancing therapeutic efficacy while minimizing off-target toxicity.[1][2] Detailed protocols for key experiments are provided to facilitate the application of these strategies in a research and development setting.
Introduction to Tetrazine Click-and-Release Chemistry
Prodrugs are inactive precursors of pharmacologically active agents that are converted into their active form within the body.[2] Traditional prodrug activation mechanisms often rely on physiological conditions such as pH or enzymatic activity, which can lack specificity.[1][2] Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, provides a powerful tool for precise prodrug activation.[3] This "click-to-release" strategy involves masking a drug's active functional group with a dienophile, rendering it inert.[1] Upon introduction of a tetrazine, a rapid and selective cycloaddition reaction occurs, triggering a cascade of electronic rearrangements that ultimately liberates the active drug.[1][3]
The key advantages of this approach include:
-
High Biocompatibility: The reactants are stable and non-toxic in physiological environments.[1][3]
-
Fast Kinetics: The IEDDA reaction is exceptionally fast, enabling rapid drug release.[3]
-
Spatiotemporal Control: Drug activation can be precisely controlled by the site and timing of tetrazine administration.[1][2]
-
Versatility: A wide range of drugs with various functional groups (amines, alcohols, phenols) can be caged and released.[3]
Core Reaction Mechanisms
The most common click-and-release strategies involve the reaction of a tetrazine with a trans-cyclooctene (B1233481) (TCO) derivative. The choice of the dienophile and the design of the linker are crucial for efficient drug release.
General Click-to-Release Mechanism with TCO
The fundamental mechanism involves the IEDDA reaction between a tetrazine and a TCO-caged drug. This reaction proceeds through a transient dihydropyridazine (B8628806) intermediate, which then undergoes a retro-Diels-Alder reaction to release the active drug and a stable pyridazine (B1198779) byproduct.
Caption: General mechanism of tetrazine-TCO click-to-release.
Pretargeted Prodrug Activation
For enhanced tumor specificity, a pretargeting strategy can be employed. This involves administering a tumor-targeting agent (e.g., an antibody or nanoparticle) conjugated to a tetrazine. After the targeting agent has accumulated at the tumor site and cleared from circulation, the TCO-caged prodrug is administered systemically. The prodrug is then activated specifically at the tumor, minimizing systemic toxicity.[4][5]
Caption: Pretargeted prodrug activation workflow.
Quantitative Data Summary
The efficiency of click-and-release strategies is determined by the reaction kinetics and the yield of drug release. The following tables summarize key quantitative data from the literature.
Table 1: Reaction Kinetics of Tetrazine-TCO Reactions
| Tetrazine Derivative | Dienophile (TCO) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dimethyl-tetrazine | Axial TCO derivative | 0.54 | [3] |
| Dipyridyl-tetrazine | Axial TCO derivative | 57.70 | [3] |
Note: The reactivity is highly dependent on the substituents on both the tetrazine and TCO moieties. Axial TCO isomers generally exhibit faster reaction rates than their equatorial counterparts.[3]
Table 2: Release Yields from TCO Derivatives
| TCO Derivative | Released Moiety | Release Yield (%) | Conditions | Reference |
| Axial TCO-carbamate | Amine | 79 | with dimethyl-tetrazine | [3] |
| Axial TCO-carbamate | Amine | 7 | with dipyridyl-tetrazine | [3] |
| TCO-caged phenol | Phenol | up to 96 | after 2 hours | [6] |
| TCO-Doxorubicin | Doxorubicin | - | - | [1][3] |
| TCO-Camptothecin | Camptothecin | - | - | [7][8] |
Note: While highly reactive tetrazines can lead to faster cycloaddition, they may result in lower release yields due to side reactions or incomplete elimination.[3]
Experimental Protocols
The following are generalized protocols for key experiments in the development and evaluation of tetrazine-mediated click-and-release systems.
Protocol 1: Synthesis of a TCO-Caged Prodrug
Objective: To synthesize a TCO-caged prodrug by linking a TCO-carbamate moiety to an amine-containing drug.
Materials:
-
Amine-containing drug (e.g., doxorubicin)
-
TCO-NHS ester (or other activated TCO derivative)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Dissolve the amine-containing drug in anhydrous DMF.
-
Add 1.2 equivalents of TEA or DIPEA to the solution to act as a base.
-
In a separate vial, dissolve 1.1 equivalents of the TCO-NHS ester in anhydrous DMF.
-
Add the TCO-NHS ester solution dropwise to the drug solution while stirring at room temperature.
-
Allow the reaction to proceed for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the pure TCO-caged prodrug.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: In Vitro Drug Release Assay
Objective: To quantify the release of the active drug from its TCO-caged prodrug upon addition of a tetrazine.
Materials:
-
TCO-caged prodrug
-
Tetrazine derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV-Vis or fluorescence detector
-
Mass spectrometer (for peak identification)
Procedure:
-
Prepare a stock solution of the TCO-caged prodrug in a suitable solvent (e.g., DMSO) and dilute to a final concentration of 100 µM in PBS.
-
Prepare a stock solution of the tetrazine derivative in a suitable solvent and dilute to a final concentration of 200 µM in PBS (a 2-fold excess to ensure complete reaction).
-
At time t=0, add the tetrazine solution to the prodrug solution and mix thoroughly.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable quenching agent (if necessary) or by diluting the sample in the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to separate the TCO-caged prodrug, the active drug, and the pyridazine byproduct.
-
Quantify the amount of released drug by integrating the peak area and comparing it to a standard curve of the pure drug.
-
Plot the percentage of drug release versus time to determine the release kinetics.
Protocol 3: Cell Viability Assay (MTT or similar)
Objective: To assess the cytotoxicity of the TCO-caged prodrug, the active drug, and the combination of the prodrug with the tetrazine activator in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TCO-caged prodrug
-
Active drug (as a positive control)
-
Tetrazine derivative
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the active drug, the TCO-caged prodrug, and the tetrazine.
-
Treat the cells with the following conditions:
-
Vehicle control (medium with DMSO)
-
Active drug alone (various concentrations)
-
TCO-caged prodrug alone (various concentrations)
-
Tetrazine alone (at the concentration to be used for activation)
-
TCO-caged prodrug (various concentrations) + a fixed concentration of tetrazine.
-
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC₅₀ values for each condition. This will demonstrate the masking efficiency of the prodrug and its activation upon tetrazine addition.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazine Carbon Nanotubes for Pretargeted In Vivo “Click‐to‐Release” Bioorthogonal Tumour Imaging [ouci.dntb.gov.ua]
- 6. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine-mediated bioorthogonal prodrug–prodrug activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vinylboronic acid-caged prodrug activation using click-to-release tetrazine ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in tetrazine bioconjugation reactions.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with tetrazine bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of tetrazine bioconjugation?
Tetrazine bioconjugation is a bioorthogonal reaction, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes. It involves an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine molecule and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is exceptionally fast, highly selective, and catalyst-free, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[1]
Q2: My final conjugation yield is very low. Where should I start troubleshooting?
Low yield can result from several factors. A systematic approach is best to pinpoint the issue. The primary areas to investigate are:
-
Reagent Quality and Stability: Degradation of either the tetrazine or the TCO partner is a common culprit.
-
Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.[3]
-
Reaction Conditions: Suboptimal pH, temperature, or solvent can significantly slow down the reaction or degrade reactants.[4][5]
-
Competing Side Reactions: The presence of certain substances in your sample or buffer can interfere with the conjugation.
The workflow diagram below provides a logical sequence for troubleshooting.
References
Technical Support Center: Tetrazine Stability in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of tetrazines in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: My tetrazine solution is losing its characteristic pink/red color. What is happening?
A1: The fading of the pink/red color of your tetrazine solution is a primary indicator of degradation.[1] The color is due to the unique electronic properties of the tetrazine ring. When the ring is compromised through chemical reactions, this color disappears. Several factors can cause this degradation, including exposure to nucleophiles, unsuitable pH conditions, and prolonged light exposure.
Q2: How does pH affect the stability of my tetrazine conjugate?
A2: The stability of tetrazines in aqueous solutions is highly pH-dependent. Generally, tetrazines are more stable in acidic to neutral conditions and tend to degrade in basic aqueous solutions.[2][3][4] For example, the acaricide Clofentezine, a tetrazine derivative, shows significantly lower persistence in alkaline water (pH 9.2) compared to neutral (pH 7.0) or acidic (pH 4.0) water.[3] The rate of degradation in basic solutions is often attributed to base-catalyzed hydrolysis.[3]
Q3: Can the substituents on the tetrazine ring influence its stability?
A3: Absolutely. The electronic properties of the substituents at the 3 and 6 positions of the tetrazine ring play a crucial role in its stability.
-
Electron-donating groups (EDGs) , such as alkyl or diethylamino groups, generally increase the stability of the tetrazine ring in aqueous media.[1][5]
-
Electron-withdrawing groups (EWGs) , such as pyridyl, pyrimidyl, or cyano groups, tend to decrease the stability of the tetrazine, making it more susceptible to nucleophilic attack and degradation.[2][4][5][6] This is a critical trade-off, as EWGs often increase the reaction rate of the tetrazine in bioorthogonal ligations.[5][6]
Q4: What components in my buffer or media could be degrading my tetrazine?
A4: Common laboratory buffers and cell culture media can contain nucleophiles that lead to tetrazine degradation.[1] Components to be aware of include:
-
Thiols: Cysteine residues in proteins or reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol can react with and degrade tetrazines.
-
Amines: Primary and secondary amines present in buffers (e.g., Tris) or biological molecules can act as nucleophiles.
-
Serum: Fetal bovine serum (FBS) and other serum components contain various nucleophiles that can contribute to tetrazine degradation.[1][5]
Q5: How can I improve the stability of my tetrazine derivative for long-term experiments?
A5: To enhance the stability of your tetrazine for experiments requiring longer incubation times, consider the following strategies:
-
Choose a more stable tetrazine derivative: Opt for tetrazines with electron-donating substituents if high reactivity is not the primary concern.[2][4] For example, hydroxyl-substituted tetrazines have been shown to be more stable in aqueous media compared to pyridyl-substituted tetrazines.[2][4]
-
Optimize buffer conditions: Use a buffer with a pH between 4.0 and 7.4.[3][5] Avoid highly basic conditions.
-
Minimize exposure to nucleophiles: If possible, remove or limit the concentration of nucleophilic species like thiols from your reaction mixture.
-
Control temperature: Store tetrazine solutions at low temperatures (e.g., 4°C or -20°C) and minimize the time they are kept at higher temperatures like 37°C.[1]
-
Protect from light: Store tetrazine solutions in the dark to prevent potential photodegradation.
Troubleshooting Guide
Issue: Rapid loss of tetrazine color upon addition to cell culture media.
| Potential Cause | Troubleshooting Step |
| High concentration of nucleophiles in media | Test the stability of the tetrazine in a simpler buffer (e.g., PBS) to confirm the media is the issue. If so, consider replacing the media with a serum-free or chemically defined medium for the duration of the labeling experiment. |
| Unstable tetrazine derivative | Switch to a more stable tetrazine derivative, for example, one with electron-donating groups.[5][6] |
| Incorrect pH of the media | Ensure the pH of your cell culture media is within the optimal range for tetrazine stability (typically around 7.4). |
Issue: Low yield in bioorthogonal ligation reaction.
| Potential Cause | Troubleshooting Step |
| Tetrazine degradation prior to reaction | Prepare fresh tetrazine solutions immediately before use. Minimize the pre-incubation time of the tetrazine in the reaction buffer.[1] |
| Suboptimal reaction conditions | Optimize the pH of the reaction buffer. While tetrazines are more stable at lower pH, the ligation reaction rate might be pH-dependent.[2][4] |
| Steric hindrance | Ensure that the substituents on both the tetrazine and the dienophile are not sterically hindering the reaction.[1] |
Quantitative Data Summary
The stability of tetrazines is often quantified by their half-life (t₁/₂) in a given buffer or medium. The following tables summarize the stability of various tetrazine derivatives under different conditions.
Table 1: Half-life of Clofentezine in Water at Different pH Levels [3]
| pH | Half-life (days) at 1.0 µg/ml | Half-life (days) at 2.0 µg/ml |
| 4.0 | ~60 | ~60 |
| 7.0 | 9.9 | 12.3 |
| 9.2 | 0.53 | 2.7 |
Table 2: Stability of Various Tetrazines in PBS (pH 7.4) and Fetal Bovine Serum (FBS) at 37°C [2][4][5][6]
| Tetrazine Derivative | Substituents | % Remaining after 12h in PBS (pH 7.4) | % Remaining after 10h in FBS |
| High Stability | |||
| DHP-substituted Tz | Dihydropyran | >90% | >96% |
| Alkyl-substituted Tz | Electron-donating | High | High |
| MePh | Methyl, Phenyl | >95% | - |
| Moderate Stability | |||
| Me2Pyr | Methyl, 2-Pyridyl | ~85% | - |
| Me3Pyr | Methyl, 3-Pyridyl | ~85% | - |
| Phenyl tetrazines | Phenyl | >75% | - |
| Low Stability | |||
| Me4Pyr | Methyl, 4-Pyridyl | ~30% | - |
| Pyrimidyl-substituted Tz | Electron-withdrawing | 15-40% | Low |
| Dipyridyl-s-tetrazines | Electron-withdrawing | 15-40% | Low |
Experimental Protocols
Protocol 1: General Procedure for Determining Tetrazine Stability using UV-Vis Spectroscopy
This protocol provides a general method for assessing the stability of a tetrazine derivative in an aqueous buffer by monitoring the decrease in its characteristic absorbance over time.[1]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the tetrazine derivative in an anhydrous organic solvent like DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.5 - 1.5) at the λmax of the tetrazine (usually around 515-540 nm). Keep the final concentration of the organic solvent low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Incubate the working solution in a capped cuvette at a constant temperature (e.g., 37°C).
-
Absorbance Measurement: At regular time intervals (e.g., every hour), measure the absorbance of the solution at the λmax of the tetrazine.
-
Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values relative to the initial absorbance) against time. The half-life can be determined from this plot.
Protocol 2: Assessing Tetrazine Stability in Cell Culture Medium or Serum using HPLC
This protocol is suitable for more complex media where background absorbance may interfere with UV-Vis measurements.[5]
-
Sample Preparation: Add the tetrazine derivative to the pre-warmed (37°C) cell culture medium or serum to the desired final concentration.
-
Incubation: Incubate the samples at 37°C in a controlled environment.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Sample Quenching and Preparation: Quench any further degradation by flash freezing or by immediately precipitating proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate and collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system with a suitable column. Monitor the elution of the intact tetrazine by its characteristic absorbance.
-
Data Analysis: Quantify the peak area of the intact tetrazine at each time point. Plot the percentage of the remaining tetrazine as a function of time to determine its stability and half-life.
Visualizations
Caption: Factors leading to tetrazine degradation.
Caption: Workflow for assessing tetrazine stability.
Caption: Reactivity vs. stability trade-off for tetrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Tetrazine-Ph-PEG5-Ph-tetrazine Reaction Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction kinetics of Tetrazine-Ph-PEG5-Ph-tetrazine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the tetrazine ligation reaction?
The reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene, and an electron-rich dienophile (like a strained alkene or alkyne, e.g., trans-cyclooctene (B1233481) (TCO)) serves as the dienophile.[1] This reaction is known for its rapid kinetics and high specificity, proceeding without the need for a catalyst.[2] The initial cycloaddition forms an unstable bicyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction, releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[3]
Q2: How does the "Ph-PEG5-Ph" linker in this compound affect the reaction?
The linker in your molecule has several key components that influence the reaction:
-
Phenyl (Ph) Groups: Phenyl-substituted tetrazines are generally more stable in aqueous solutions compared to those with strong electron-withdrawing groups (like pyridyl), which can be prone to degradation.[4][5] However, this increased stability often comes with moderately slower reaction kinetics.[6]
-
PEG5 Spacer: The polyethylene (B3416737) glycol (PEG) spacer significantly enhances the hydrophilicity and aqueous solubility of the molecule.[7] This is crucial for bioconjugation reactions in physiological buffers. While PEG linkers can improve the accessibility of the tetrazine moiety, excessively long or bulky linkers might introduce steric hindrance, which could slightly reduce the reaction rate.[8]
Q3: What are the key factors that influence the kinetics of the tetrazine ligation?
The kinetics of the tetrazine ligation are primarily influenced by:
-
Electronics: The reaction rate is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile. This is because they lower the energy gap between the LUMO of the tetrazine and the HOMO of the dienophile.[9]
-
Steric Hindrance: Less sterically hindered tetrazines and dienophiles will react faster. The PEG5 linker in your molecule is designed to minimize steric hindrance around the reactive tetrazine core.[8]
-
Ring Strain of the Dienophile: For dienophiles like trans-cyclooctenes (TCOs), higher ring strain leads to a significant increase in the reaction rate.[10]
-
Solvent: The reaction is versatile and proceeds in a wide range of organic and aqueous solvents. For aqueous reactions, ensuring the solubility of all reactants is key, which is aided by the PEG linker.[11]
-
pH: The tetrazine ligation is generally insensitive to pH within a physiological range (pH 6-9). However, extreme pH values can affect the stability of the tetrazine ring and the biomolecules involved. Some tetrazines are susceptible to degradation under harsh basic or acidic conditions.[4]
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Low Reactivity of Dienophile | - Select a more reactive dienophile. Strained alkenes like trans-cyclooctene (TCO) derivatives are significantly more reactive than less strained ones like norbornene.[10] |
| Suboptimal Reaction Conditions | - Solvent: While the reaction is robust, ensure complete solubility of both the this compound and the dienophile. A small percentage of an organic co-solvent like DMSO can be used if solubility is an issue, but its compatibility with your biological system must be verified. - Temperature: The reaction is typically fast at room temperature. If kinetics are slow, incubating at 37°C can increase the rate. |
| Degradation of Reactants | - Tetrazine Stability: Phenyl-tetrazines are relatively stable, but all tetrazines can degrade over time in aqueous media. Use freshly prepared solutions or reagents that have been stored properly (desiccated and protected from light).[4][5] - Dienophile Stability: Some dienophiles, like TCO, can be sensitive to thiols or UV light. Ensure your buffers are free of interfering substances if you suspect dienophile degradation. |
| Steric Hindrance | - The PEG5 linker is intended to reduce steric hindrance. However, if both conjugation partners are very large, this can still be a factor. Ensure adequate mixing and consider if a longer PEG linker might be beneficial for your specific system.[8] |
| Incorrect Stoichiometry | - While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. This is often done with the less expensive or more stable component. |
Issue 2: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Side Reactions | - Purify Reactants: Ensure that the starting materials are pure and free of any impurities that might compete in side reactions. - Degas Solutions: If your biomolecules are sensitive to oxidation, degassing the reaction buffer can help prevent the formation of oxidation-related side products. |
| Precipitation of Reactants or Product | - The PEG5 linker should enhance solubility. If precipitation still occurs, consider using a buffer with a different salt concentration or adding a small amount of a biocompatible organic co-solvent.[8] |
| Inaccurate Quantification of Reactants | - Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your tetrazine stock solution before setting up the reaction. |
Quantitative Data
The reaction rate of your specific this compound will depend on the chosen dienophile and reaction conditions. The following table provides a summary of reported second-order rate constants (k₂) for various tetrazine-dienophile pairs to illustrate the impact of substituents and dienophile choice on reaction kinetics.
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 Methanol:Water |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |
| Phenyl-tetrazine | axial-TCO | ~1,500 | PBS |
| Methyl-tetrazine | axial-TCO | ~1,000 | PBS |
| Pyridyl-tetrazine | axial-TCO | >10,000 | PBS |
Note: This table presents approximate values from various sources to show general trends.[6][9][12] Actual rates for your experiments should be determined empirically.
Experimental Protocols
Protocol: Monitoring Tetrazine Ligation Kinetics using UV-Vis Spectroscopy
This protocol describes how to monitor the reaction by observing the disappearance of the tetrazine's characteristic color.
Materials:
-
This compound stock solution of known concentration (e.g., in DMSO).
-
Dienophile (e.g., a TCO derivative) stock solution of known concentration.
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of your this compound at its λmax (typically ~520-540 nm) in the reaction buffer.
-
Prepare Stock Solutions: Prepare fresh stock solutions of the tetrazine and dienophile in a suitable solvent (e.g., DMSO).
-
Initiate the Reaction:
-
In a cuvette, add the reaction buffer.
-
Add the dienophile solution to the desired final concentration. To ensure pseudo-first-order kinetics, the dienophile should be in at least 10-fold excess.
-
Place the cuvette in the spectrophotometer and start the measurement.
-
Add the tetrazine solution to initiate the reaction and ensure rapid mixing.
-
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the absorbance stabilizes (indicating reaction completion).
-
Calculate Reaction Rate: The observed rate constant (kobs) can be determined by fitting the absorbance decay curve to a pseudo-first-order rate equation. The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the dienophile.
Visualizations
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: Troubleshooting workflow for slow or incomplete reactions.
Caption: Key factors influencing tetrazine reaction kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazine-PEG9-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Tetrazine Compound Solubility for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with tetrazine compounds in preclinical and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of tetrazine compounds a critical issue for in vivo experiments?
A1: Many foundational 1,2,4,5-tetrazine (B1199680) structures are hydrophobic, exhibiting limited solubility in aqueous or biological media.[1] This poor solubility can lead to several experimental challenges, including compound precipitation upon injection, low bioavailability, rapid clearance, non-specific binding, and inconsistent results, ultimately compromising the efficacy and reproducibility of in vivo studies.[2][3]
Q2: What are the primary strategies for enhancing the aqueous solubility of tetrazine compounds?
A2: There are two main approaches to improve the solubility of tetrazine compounds:
-
Chemical Modification: This involves covalently attaching hydrophilic functional groups or spacers to the tetrazine core. This is a common and effective strategy to intrinsically increase the compound's water solubility.[4][5][6]
-
Formulation-Based Approaches: This strategy uses excipients or delivery vehicles to improve the solubility of the unmodified tetrazine compound in the final formulation without altering its chemical structure.[3][7]
Q3: Which chemical modifications are most effective for improving tetrazine solubility?
A3: Incorporating hydrophilic moieties is a proven strategy. Common modifications include:
-
Polyethylene Glycol (PEG) Spacers: Attaching PEG chains (PEGylation) is a widely used method to significantly enhance the hydrophilicity and aqueous solubility of tetrazines.[4][6][8]
-
Hydrophilic Functional Groups: Introducing polar groups such as hydroxyls (-OH), carboxyls (-COOH), or sulfonates (-SO3H) can improve water solubility.[5][9] For example, a derivative of 3,6-di(2-hydroxyethyl)tetrazine demonstrated improved hydrophilic properties.[5]
-
Charged Groups: The addition of charged moieties can also enhance aqueous solubility.
Q4: What formulation strategies can be used if chemical modification is not feasible?
A4: If you cannot modify the tetrazine compound itself, various formulation techniques can be employed:
-
Co-solvents: Using water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) in the formulation can help dissolve the hydrophobic tetrazine.[3][8] However, the concentration of these co-solvents must be carefully optimized to avoid toxicity in in vivo models.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the tetrazine and increasing its apparent solubility in water.[3][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the tetrazine in lipids or nano-carriers like liposomes can enhance both solubility and delivery.[3]
Q5: How do I choose the best solubility enhancement strategy for my specific tetrazine compound and experiment?
A5: The choice depends on the compound's properties, the experimental goals, and the intended route of administration. A systematic approach is recommended.[3] Factors to consider include the degree of insolubility, the required dose, and the tolerance of the biological system to formulation excipients.
Troubleshooting Guides
Problem 1: My tetrazine compound precipitates from the formulation when diluted with aqueous buffer or upon injection.
-
Possible Cause: The concentration of the organic co-solvent (e.g., DMSO) in your stock solution is too high. When this stock is diluted into an aqueous environment, the co-solvent concentration drops, and the hydrophobic compound crashes out of the solution.[3]
-
Troubleshooting Steps:
-
Reduce Co-solvent Concentration: Titrate the concentration of the co-solvent downwards to determine the minimum amount needed to keep the compound dissolved.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant or cyclodextrin at lower individual concentrations can be more effective and prevent precipitation.[3]
-
Change Formulation Strategy: If co-solvents consistently fail, explore alternative systems like cyclodextrin inclusion complexes or lipid-based formulations that better shield the compound from the aqueous environment.[3]
-
Consider a More Soluble Derivative: If possible, switch to a more hydrophilic tetrazine derivative, such as one containing a PEG linker.[4][6]
-
Problem 2: I am observing low or inconsistent product yield in my in vivo bioorthogonal reaction.
-
Possible Cause: Poor aqueous solubility is limiting the bioavailability of your tetrazine, preventing it from reaching the target site at a sufficient concentration to react efficiently.[2] The compound may be aggregating or undergoing rapid clearance.
-
Troubleshooting Steps:
-
Confirm Solubility Limit: Experimentally determine the solubility of your compound in the final injection buffer to ensure you are not exceeding its limit (see Protocol 1).
-
Enhance Bioavailability:
-
Increase Hydrophilicity: Switch to a tetrazine with a higher clogD7.4 value (a measure of lipophilicity at physiological pH). Studies have shown that lower lipophilicity often correlates with better in vivo ligation performance.[2]
-
Improve Formulation: Re-formulate the compound using techniques described in the FAQs to improve its concentration and stability in circulation.
-
-
Check Compound Stability: Ensure your tetrazine is stable in aqueous media. Some tetrazines, particularly those with strong electron-withdrawing groups, can be susceptible to degradation over time.[8][9] Perform the in vivo experiment as soon as possible after preparing the formulation.
-
Quantitative Data on Solubility Enhancement
The effectiveness of different strategies is highly compound-dependent. However, the addition of hydrophilic linkers is a consistently effective method.
| Tetrazine Modification Strategy | Effect on Solubility/Performance | Reference(s) |
| PEGylation | The inclusion of a hydrophilic PEG linker significantly enhances the water solubility of otherwise hydrophobic dyes and molecules. | [4][6][11] |
| Introduction of Hydroxyl Groups | A conjugate derived from 3,6-di(2-hydroxyethyl)tetrazine demonstrated the highest tumor-to-muscle contrast in a PET imaging study, attributed to its increased hydrophilicity. | [5] |
| Hydrophilic Character | Hydroxyl-substituted tetrazines were found to be more stable in aqueous media and are more suitable for applications requiring long incubation times. | [9] |
Experimental Protocols
Protocol 1: General Method for Determining Aqueous Solubility
This protocol provides a general method for estimating the solubility of a tetrazine compound in an aqueous buffer using spectrophotometry.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the tetrazine compound in an organic solvent in which it is highly soluble, such as DMSO.[4]
-
Preparation of Calibration Curve:
-
Create a series of dilutions of the stock solution in your target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the characteristic wavelength for tetrazines (typically 520-540 nm).[4]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Saturation Experiment:
-
Add an excess amount of the solid tetrazine compound to a known volume of the aqueous buffer.
-
Stir the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[11]
-
-
Sample Processing:
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.[11]
-
-
Concentration Determination:
-
Measure the absorbance of the filtered supernatant.
-
Use the calibration curve to determine the concentration of the dissolved tetrazine. This concentration represents the aqueous solubility under the tested conditions.[11]
-
Protocol 2: Formulation of a Hydrophobic Tetrazine Using a Co-solvent System
This protocol outlines the steps to prepare an injectable formulation for a hydrophobic tetrazine for in vivo experiments.
Materials:
-
Hydrophobic tetrazine compound
-
DMSO (or other biocompatible organic solvent)
-
Saline (0.9% NaCl) or PBS
-
Optional: Surfactant like Kolliphor® EL or Tween® 80
Methodology:
-
Initial Dissolution: Dissolve the tetrazine compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Addition of Surfactant (Optional): If a surfactant is used, add it to the DMSO stock solution and mix thoroughly.
-
Aqueous Dilution: Slowly add the saline or PBS to the organic solution drop-by-drop while vortexing vigorously. This slow addition is critical to prevent the compound from precipitating.
-
Final Concentration: Continue adding the aqueous buffer until the desired final concentration of the tetrazine and the desired final percentage of the co-solvent (e.g., <10% DMSO) is reached.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Sterile Filtration: Before in vivo use, sterile-filter the final formulation through a 0.22 µm syringe filter.
Protocol 3: Conceptual Workflow for Chemical Modification
Improving intrinsic solubility involves modifying the tetrazine scaffold. This is typically done during chemical synthesis.
Methodology:
-
Synthesis of Tetrazine Core: Synthesize the desired tetrazine scaffold, often with a functional group handle (e.g., amine, carboxylic acid) suitable for further derivatization.[12]
-
Activation and Coupling: Activate a hydrophilic molecule (e.g., a PEG chain with an NHS ester end group) and react it with the functional handle on the tetrazine core.[6]
-
Purification: Purify the resulting hydrophilic tetrazine conjugate using methods like High-Performance Liquid Chromatography (HPLC) to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Testing: Empirically test the solubility of the new derivative using Protocol 1 to confirm the enhancement.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving Tumor-to-Background Contrast through Hydrophilic Tetrazines: The Construction of 18 F-Labeled PET Agents Targeting Nonsmall Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrazine-Sulfo-NHS Oligo Modifications from Gene Link [genelink.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrazine Ligation with Vinylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during tetrazine ligation with vinylboronic acids (VBAs), with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for tetrazine ligation with vinylboronic acids?
A1: The optimal pH for tetrazine ligation with vinylboronic acids is generally in the slightly basic range, typically between pH 8 and 11. The reaction rate increases with higher pH due to the equilibrium shift from the neutral vinylboronic acid (VBA) to the more reactive boronate anion.[1][2] However, the stability of the specific tetrazine derivative at higher pH should also be considered, as some electron-poor tetrazines can be unstable in basic conditions.[1][2] For many applications, physiological pH (7.4) provides a good balance between reaction rate and the stability of biological molecules.
Q2: How does pH influence the reaction rate?
A2: The boronic acid moiety of the VBA exists in a pH-dependent equilibrium with its corresponding boronate anion. At higher pH, the equilibrium favors the formation of the more electron-rich boronate anion.[1][2] This increased electron density on the dienophile enhances the inverse-electron-demand Diels-Alder (iEDDA) reaction with the electron-poor tetrazine, leading to a faster ligation rate.
Q3: Are there alternatives to adjusting pH to increase the reaction rate?
A3: Yes. The structure of the tetrazine plays a crucial role. Tetrazines bearing coordinating groups, such as pyridyl or hydroxyl substituents, can significantly accelerate the reaction with VBAs.[1][2] These groups can coordinate to the boronic acid, promoting the reaction.[3] Using more reactive, strained dienophiles is another strategy, though this moves away from the specific use of vinylboronic acids.
Q4: What are the typical solvents and temperatures for this reaction?
A4: The reaction is commonly performed in aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.4 for biological applications.[4][5] Organic co-solvents like methanol (B129727) (MeOH) or dimethyl sulfoxide (B87167) (DMSO) can be used to solubilize the reactants.[1][2] Reactions are typically carried out at room temperature (around 20-25°C) or at 37°C for experiments involving live cells.[1][2]
Q5: Are vinylboronic acids stable in aqueous solutions?
A5: Yes, vinylboronic acids are generally stable in aqueous media and cell lysates, which is a key advantage for their use in bioorthogonal chemistry.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incorrect pH: The reaction may be too slow at neutral or acidic pH. | Increase the pH of the reaction buffer to a range of 8-10, monitoring the stability of your specific tetrazine. |
| Low reactant concentration: Insufficient concentration of either the tetrazine or the vinylboronic acid. | Increase the concentration of one or both reactants. | |
| Degraded tetrazine: Some tetrazine derivatives, particularly those with strong electron-withdrawing groups, can be unstable, especially at higher pH. | Check the stability of your tetrazine at the intended reaction pH. Consider using a more stable, electron-rich tetrazine derivative if possible.[1][2] | |
| Slow reaction rate | Suboptimal pH: The pH may not be high enough to favor the more reactive boronate anion. | Gradually increase the pH of the reaction buffer and monitor the rate change. |
| Non-coordinating tetrazine: The tetrazine used may lack a coordinating group (e.g., pyridyl, hydroxyl) to assist the ligation. | If possible, switch to a tetrazine derivative that has a coordinating substituent to accelerate the reaction.[1][2] | |
| Side product formation | Tetrazine degradation: As mentioned, the tetrazine itself might be degrading under the reaction conditions. | Perform control experiments to assess the stability of the tetrazine alone in the reaction buffer. If degradation is observed, consider a lower pH or a more stable tetrazine. |
| Vinylboronic acid reacting with diols: While generally not a major issue, VBAs have the potential to interact with vicinal diols present in complex biological samples.[4][5] | This is often a minor concern, but if suspected, purification of the target molecule before ligation can be beneficial. The reaction of VBAs with tetrazines has been shown to be efficient in living cells, suggesting minimal interference from cellular diols.[4][5] |
Data Presentation
Table 1: Effect of pH on the Second-Order Rate Constant (k₂) of Tetrazine Ligation with (E)-phenylvinylboronic acid
| pH | k₂ (M⁻¹s⁻¹) |
| 8 | ~0.02 |
| 9 | ~0.05 |
| 10 | ~0.12 |
| 11 | ~0.25 |
Data is estimated from graphical representations in literature and is intended for comparative purposes. The reaction was performed with 3-phenyl-s-tetrazine in 50% MeOH and 50% Na₂B₄O₇ buffer at 20°C.[1][2]
Table 2: Second-Order Rate Constants (k₂) for the Ligation of Various Vinylboronic Acids with 3,6-dipyridyl-s-tetrazine at pH 7.4
| Vinylboronic Acid Derivative | k₂ (M⁻¹s⁻¹) |
| Vinylboronic acid | 3.0 |
| (E)-Prop-1-en-1-ylboronic acid | 0.4 |
| (Z)-Prop-1-en-1-ylboronic acid | 1.1 |
| (E)-Styrylboronic acid | 27 |
Reactions were conducted in 5% MeOH in PBS at pH 7.4.[4][6]
Experimental Protocols
General Protocol for Tetrazine Ligation with Vinylboronic Acid
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative in an appropriate organic solvent (e.g., DMSO or MeOH).
-
Prepare a stock solution of the vinylboronic acid in the same organic solvent or directly in the reaction buffer if soluble.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the reaction buffer (e.g., PBS at the desired pH).
-
Add the vinylboronic acid solution to the buffer to the desired final concentration.
-
Initiate the reaction by adding the tetrazine solution to the reaction mixture to the desired final concentration.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by UV-Vis spectroscopy by following the disappearance of the characteristic absorbance of the tetrazine (typically around 520-540 nm).[1][2]
-
Alternatively, the reaction can be monitored by LC-MS or NMR to observe the formation of the product and consumption of the reactants.
-
-
Work-up and Purification (if necessary):
-
Once the reaction is complete, the product can be purified using standard techniques such as HPLC or column chromatography if required.
-
Visualizations
Caption: Experimental workflow for tetrazine ligation with vinylboronic acids.
Caption: Effect of pH on the vinylboronic acid equilibrium and reaction rate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination-Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Vinylboronic acid-caged prodrug activation using click-to-release tetrazine ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB01881F [pubs.rsc.org]
Technical Support Center: Strategies for Site-Specific Labeling with NHS Ester Tetrazines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize non-specific labeling when using NHS ester tetrazines for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of NHS ester-tetrazine labeling?
A1: Non-specific binding refers to the undesirable interaction of the NHS ester-tetrazine reagent with molecules or surfaces other than the intended primary amine targets. This can manifest as covalent attachment to non-target nucleophiles or non-covalent adsorption to surfaces, leading to high background signals, reduced assay sensitivity, and inaccurate results.[1][2] Key causes include hydrolysis of the NHS ester, excessive labeling leading to protein aggregation, and reactions with alternative nucleophilic residues.[1]
Q2: What is the optimal pH for reacting an NHS ester-tetrazine with a primary amine?
A2: The optimal pH for the reaction between an NHS ester and a primary amine (e.g., the N-terminus or lysine (B10760008) residues of a protein) is between 7.2 and 8.5.[3][4] A slightly alkaline pH ensures that the primary amines are deprotonated and sufficiently nucleophilic to efficiently attack the NHS ester.[3]
Q3: How does pH affect the stability of the NHS ester-tetrazine reagent?
A3: The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired labeling of the primary amine. The rate of this hydrolysis is highly dependent on pH; as the pH increases, the rate of hydrolysis also increases significantly, which can reduce the overall efficiency of the conjugation.[4][5][6]
Q4: What are the consequences of performing the labeling reaction at a pH that is too low?
A4: At a pH below 7.0, primary amines on the protein become increasingly protonated. This protonation significantly reduces their nucleophilicity, which slows down or may even prevent the reaction with the NHS ester, resulting in poor labeling efficiency.[3][7]
Q5: Which buffers are recommended for the NHS ester-tetrazine reaction?
A5: It is critical to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, thereby reducing labeling efficiency.[3][5][8] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[3][9]
Q6: Can NHS esters react with other amino acid residues besides lysine?
A6: Yes, while NHS esters are highly selective for primary amines, they can exhibit reactivity with other nucleophilic residues, particularly at higher pH values.[3][8] These side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine, though the resulting ester and thioester bonds are less stable than the amide bond formed with primary amines.[8][10][11]
Q7: How should NHS ester-tetrazine reagents be prepared and stored?
A7: NHS ester-tetrazines are sensitive to moisture and should be stored desiccated at -20°C or -80°C.[3][8][12] Before use, the vial should be allowed to warm to room temperature to prevent moisture condensation.[3][13] It is recommended to prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[3][5][9]
Q8: How can the labeling reaction be stopped or "quenched"?
A8: To terminate the labeling reaction, a quenching buffer containing a primary amine can be added. A final concentration of 50-100 mM Tris-HCl at pH 8.0 is commonly used to consume any unreacted NHS ester.[3]
Data Presentation
Table 1: Impact of pH on the Stability of NHS Esters in Aqueous Solution
This table summarizes the effect of pH on the half-life of NHS esters, which is a critical factor in balancing labeling efficiency with reagent stability. The half-life indicates the time it takes for 50% of the NHS ester to be hydrolyzed.
| pH | Temperature | Half-life of NHS Ester | Implication for Reaction Efficiency |
| 7.0 | 0°C | 4-5 hours | At neutral pH, the NHS ester is relatively stable, providing a sufficient window for conjugation with minimal hydrolysis.[3][4] |
| 8.0 | Room Temp | ~1 hour | This pH offers a good compromise between amine reactivity and NHS ester stability, often resulting in efficient conjugation.[3] |
| 8.6 | 4°C | ~10 minutes | The very short half-life at this pH makes it challenging to achieve efficient labeling due to the rapid hydrolysis of the NHS ester.[3][4] |
Table 2: Troubleshooting Guide for Non-Specific Labeling
This table provides a guide to common issues encountered during NHS ester-tetrazine labeling and suggests corrective actions.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH: pH is too low, leading to protonated amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[3] |
| Hydrolysis of NHS ester: Reaction pH is too high, or the reagent was exposed to moisture. | Perform the reaction at a pH closer to 7.2-7.5. Always bring the reagent to room temperature before opening and prepare stock solutions fresh.[3][13] | |
| Presence of competing amines: Buffer contains Tris, glycine, or other primary amines. | Perform a buffer exchange into an amine-free buffer like PBS or HEPES before labeling.[3][5] | |
| Low protein concentration: Favors hydrolysis over the bimolecular labeling reaction. | Concentrate the protein solution to at least 1 mg/mL.[3] | |
| High Background Signal in Assays | Excess unreacted label: Insufficient removal of the NHS ester-tetrazine after the reaction. | Purify the conjugate using a desalting column, dialysis, or size exclusion chromatography to remove all small molecule contaminants.[2][3] |
| Protein aggregation: High concentration of organic solvent or over-labeling. | Keep the final concentration of the organic solvent (e.g., DMSO) below 10%.[3] Optimize the molar excess of the NHS ester reagent to avoid over-modification.[1] | |
| Non-specific binding of the conjugate: Hydrophobic or ionic interactions with surfaces. | Optimize blocking and washing steps in your assay. Adding a non-ionic surfactant like Tween-20 to wash buffers can help.[1] | |
| Precipitation of Protein During Reaction | High concentration of organic solvent: The addition of a large volume of the DMSO/DMF stock solution can denature the protein. | Maintain the final concentration of the organic solvent in the reaction mixture below 10%.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester-Tetrazine
This protocol outlines the key steps for conjugating an NHS ester-tetrazine to a protein containing primary amines.
1. Buffer Exchange of the Protein:
-
If the protein solution contains primary amine buffers (e.g., Tris, glycine), a buffer exchange into an amine-free buffer, such as PBS at pH 7.4, is essential.[3]
-
This can be achieved using dialysis, desalting columns, or spin filtration.
-
A protein concentration of 1-10 mg/mL is recommended.[14]
2. Preparation of the NHS Ester-Tetrazine Stock Solution:
-
Allow the vial of the NHS ester-tetrazine to equilibrate to room temperature before opening to prevent moisture condensation.[3][13]
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[9][14]
3. Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester-tetrazine stock solution to the protein solution.[1][2] The optimal ratio should be determined empirically for each protein.
-
Gently mix immediately after adding the reagent.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3][9]
4. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[3]
-
Incubate for an additional 15-30 minutes at room temperature.[1][3]
5. Purification of the Conjugate:
-
Remove the excess, unreacted NHS ester-tetrazine and reaction byproducts using a desalting column, dialysis, or size exclusion chromatography.[2][3][15] This step is critical for minimizing non-specific binding in subsequent applications.
Visualizations
Caption: Experimental workflow for protein labeling with NHS ester-tetrazine.
Caption: Desired reaction pathway vs. common side reactions.
Caption: Troubleshooting flowchart for non-specific binding issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. escholarship.org [escholarship.org]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Conjugation Efficiency of Tetrazine-Ph-PEG5-Ph-tetrazine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficiency and reliability of bioconjugation techniques are paramount. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a leading strategy for its rapid, catalyst-free nature.[1][2] This guide provides a comprehensive comparison of Tetrazine-Ph-PEG5-Ph-tetrazine with other bioorthogonal ligation reagents, supported by experimental data and detailed protocols to validate its conjugation efficiency.
Introduction to this compound
This compound is a homobifunctional crosslinker designed for efficient bioconjugation. It features two phenyl-tetrazine moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG5) spacer. The phenyl-tetrazine groups offer a good balance of reactivity and stability, while the PEG linker enhances solubility in aqueous buffers, a crucial factor for biological applications.[2] This reagent participates in the iEDDA reaction, a bioorthogonal "click" chemistry that proceeds with exceptional speed and selectivity, requiring no cytotoxic copper catalysts.[1][2] The reaction is characterized by its high efficiency in forming a stable covalent bond with strained alkenes like trans-cyclooctene (B1233481) (TCO) or norbornene, releasing only nitrogen gas as a byproduct.[1][3]
Comparative Analysis of Conjugation Efficiency
The performance of a bioorthogonal reagent is primarily assessed by its reaction kinetics, stability, and conjugation yield. The following tables summarize available experimental data for various tetrazine derivatives and alternative click chemistry reagents to provide a framework for evaluating this compound.
Table 1: Reaction Kinetics of Selected Bioorthogonal Reagents
| Reagent/Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| Tetrazine Ligation (iEDDA) | |||
| 3-phenyl-6-methyl-1,2,4,5-tetrazine + TCO | 3,300 | 9:1 MeOH:H₂O, 25 °C | [1] |
| 3,6-di-(2-pyridyl)-s-tetrazine + TCO | 2,000 | Organic Solvent/Water | [4] |
| H-Tetrazine + TCO | 26,000 | PBS, pH 7.4, 37 °C | [1] |
| Highly Reactive Tetrazine Scaffold + TCO | >50,000 | DPBS, 37 °C | [5] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |||
| Azide + DIBO | 0.3 | Not specified | [6] |
| Azide + BCN | 0.004 - 1 | Not specified | [6] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |||
| Azide + Alkyne (with copper catalyst) | 1 - 100 | Aqueous solution | [6] |
| Thiol-Ene Reaction | |||
| Thiol + Norbornene | Variable (photoinitiated) | Aqueous solution | [7] |
Table 2: Stability of Selected Tetrazine Derivatives
| Tetrazine Derivative | Stability Metric | Conditions | Reference |
| Alkyl-substituted tetrazines | Highest stability | PBS, pH 7.4, 37 °C (14h) | [8] |
| Hydrogen-substituted tetrazines | Good balance of stability and reactivity | PBS, pH 7.4, 37 °C (14h) | [8] |
| Tetrazines with electron-withdrawing groups | Lower stability | PBS, pH 7.4, 37 °C (14h) | [8] |
| Phenyl-substituted tetrazine ether | >50% intact after 48h | Fetal Bovine Serum, 37°C | [9] |
Experimental Protocols
To validate the conjugation efficiency of this compound, the following detailed experimental protocols are provided.
Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry
This method allows for the precise measurement of the rapid reaction kinetics of the tetrazine-alkene ligation.[1][5]
Materials:
-
This compound
-
Trans-cyclooctene (TCO) derivative (e.g., TCO-PEG4-NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37 °C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
-
Record the absorbance decay trace.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].
-
Protocol 2: Stability Assessment via HPLC or LC-MS
This protocol assesses the stability of the tetrazine linker in a biologically relevant buffer.[8]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4, supplemented with 10% Fetal Bovine Serum (FBS)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the PBS/FBS buffer at a known concentration.
-
Incubate the solution at 37 °C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Quench any potential degradation by flash freezing or immediate analysis.
-
Analyze the concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.
-
-
Data Analysis:
-
Plot the percentage of the remaining tetrazine derivative as a function of time.
-
Determine the half-life (t₁/₂) of the compound under these conditions.
-
Protocol 3: Determination of Conjugation Yield
This protocol outlines a general procedure to determine the efficiency of a conjugation reaction.
Materials:
-
Biomolecule to be labeled (e.g., antibody, protein)
-
This compound
-
TCO-functionalized molecule
-
Appropriate buffers and purification columns (e.g., size-exclusion chromatography)
-
Analytical method for quantification (e.g., UV-Vis spectroscopy, protein assay)
Procedure:
-
Biomolecule Functionalization:
-
Functionalize the biomolecule with either the tetrazine or the TCO moiety according to established protocols.
-
Purify the functionalized biomolecule to remove excess reagents.
-
-
Conjugation Reaction:
-
Combine the tetrazine-functionalized biomolecule and the TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). A slight molar excess of one component may be used to drive the reaction to completion.
-
Incubate at room temperature for 30-60 minutes. The disappearance of the characteristic pink/red color of the tetrazine can provide a visual indication of the reaction's progress.
-
-
Purification and Analysis:
-
Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography) to separate the conjugate from unreacted components.
-
Quantify the concentration of the purified conjugate and the starting materials to calculate the conjugation yield.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and chemical reactions, the following diagrams are provided.
Caption: Experimental workflows for validating conjugation efficiency.
Caption: Inverse Electron-Demand Diels-Alder (iEDDA) Reaction Pathway.
Conclusion
This compound is a promising bifunctional crosslinker for bioorthogonal conjugation, leveraging the rapid and efficient iEDDA reaction. While specific quantitative data for this exact molecule requires experimental determination, the provided comparative data for other tetrazine derivatives and alternative click chemistry reagents offer a strong basis for its expected high performance. The detailed protocols in this guide empower researchers to rigorously validate the conjugation efficiency, stability, and reaction kinetics of this compound in their specific applications, ensuring robust and reproducible results in their drug development and research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazine-PEG5-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 4. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02531K [pubs.rsc.org]
A Comparative Guide to PROTAC Linkers: Evaluating Tetrazine-Ph-PEG5-Ph-tetrazine Against Other PEG Variants
In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy and overall performance. While often perceived as a simple spacer, the linker's composition, length, and rigidity are critical design elements that influence the formation of a productive ternary complex, ultimately dictating the potency and selectivity of the PROTAC. This guide provides a comparative analysis of a specific bifunctional linker, Tetrazine-Ph-PEG5-Ph-tetrazine, against other commonly used polyethylene (B3416737) glycol (PEG) linkers in PROTAC design.
The selection of an appropriate linker is a key determinant of a PROTAC's success, affecting its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein and an E3 ubiquitin ligase.[1] PEG linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties.[2][] The this compound linker is a PEG-based linker functionalized with terminal phenyl-tetrazine groups, which are reactive partners in bioorthogonal "click chemistry" reactions.[4] This feature offers a modular and efficient route for PROTAC synthesis.
Quantitative Comparison of PEG Linker Performance
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize published experimental data on the impact of PEG linker length on the degradation of several key protein targets. This data provides a benchmark for understanding how variations in PEG chain length can significantly impact PROTAC potency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
A series of PROTACs targeting the bromodomain-containing protein 4 (BRD4) using the VHL E3 ligase demonstrates that a PEG5 linker can offer an optimal balance for potent protein degradation.
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
(Data synthesized from representative studies on BRD4-targeting PROTACs)[5]
Table 2: Impact of Linker Length on TBK1 Degradation
For Tank-binding kinase 1 (TBK1), a significant improvement in degradation is observed with longer linkers, highlighting the target-specific nature of optimal linker length.
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Alkyl/Ether | < 12 | No degradation |
| Alkyl/Ether | 13 | Degrades TBK1 |
| Alkyl/Ether | 16 | Potent degradation |
(This data illustrates the general principle of a minimum linker length requirement for some targets.)
Table 3: Comparison of Linker Compositions for CRBN Degradation
The composition of the linker, not just its length, can influence degradation efficacy.
| Linker Composition | Degradation in HEK293T cells |
| Alkyl | Effective |
| PEG | More Potent |
(This highlights the potential advantage of PEG linkers over simple alkyl chains.)[6]
Analysis of this compound
The this compound linker possesses a central PEG5 core, which, as suggested by the data in Table 1, is often an effective length for promoting potent protein degradation. The key differentiating features are the terminal phenyl-tetrazine moieties.
Potential Advantages:
-
Modular Synthesis: The tetrazine groups are designed for "click chemistry," specifically the inverse-electron-demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (B1233481) (TCO) dienophiles.[4] This allows for the rapid and efficient assembly of PROTACs from three components (target ligand-TCO, E3 ligase ligand-TCO, and the bifunctional tetrazine linker), facilitating the creation of PROTAC libraries for screening.
-
Potential for Rigidity: The phenyl groups adjacent to the tetrazine rings may introduce a degree of rigidity to the linker termini. This constrained conformation could potentially pre-organize the PROTAC into a bioactive conformation, which may lead to more potent degradation.[6]
-
Metabolic Stability: The tetrazine ring is generally stable under physiological conditions.
Potential Disadvantages:
-
Steric Hindrance: The bulky phenyl-tetrazine groups could potentially cause steric hindrance, unfavorably impacting the formation of a stable and productive ternary complex, depending on the specific target protein and E3 ligase.
-
Hydrophobicity: The addition of two phenyl groups increases the hydrophobicity of the linker compared to a standard PEG linker with simpler end groups. This could negatively affect the solubility and cell permeability of the resulting PROTAC.
-
Lack of Direct Degradation Data: Without direct experimental comparison, the overall impact of the phenyl-tetrazine groups on degradation efficiency (DC50 and Dmax) remains speculative.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation Quantification
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of PROTACs.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizing Key Processes
The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC evaluation.
Conclusion
The linker is a critical component of a PROTAC that must be empirically optimized for each target protein and E3 ligase pair. While PEG linkers are widely used to improve the physicochemical properties of PROTACs, the optimal length can vary significantly. The available data suggests that a PEG5 linker is a reasonable starting point for many systems.
The this compound linker offers the distinct advantage of facilitating modular and efficient PROTAC synthesis via click chemistry. The introduction of phenyl-tetrazine groups may also confer a degree of rigidity that could be beneficial for ternary complex formation. However, potential drawbacks such as steric hindrance and increased hydrophobicity must be considered. Ultimately, the performance of this linker in a PROTAC system can only be determined through direct experimental evaluation against other linker variants. The protocols and comparative data presented in this guide provide a framework for conducting such studies to accelerate the development of novel and effective protein-degrading therapeutics.
References
A Comparative Analysis of Tetrazine-Ph-PEG5-Ph-tetrazine for In Vivo and In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance Assessment
The burgeoning field of bioorthogonal chemistry has provided powerful tools for selectively modifying biomolecules in their native environments. Among these, the inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast reaction kinetics and high specificity. This guide provides a comprehensive performance assessment of a specific bifunctional linker, Tetrazine-Ph-PEG5-Ph-tetrazine, in both in vivo and in vitro settings. We will delve into its performance characteristics, compare it with alternative bioorthogonal reagents, and provide detailed experimental protocols to aid in your research and development endeavors.
Data Presentation: A Quantitative Comparison
Effective evaluation of a bioorthogonal reagent hinges on understanding its key performance parameters. The following tables summarize the critical data for this compound, alongside comparable alternatives. It is important to note that while specific experimental data for this compound is not extensively available in the public domain, the values presented here are based on data from structurally similar phenyl-substituted and PEGylated tetrazine derivatives, providing a reliable estimate of its expected performance.
Table 1: In Vitro Performance Characteristics
| Parameter | This compound (Estimated) | Alternative 1: Methyl-substituted Tetrazine-PEG4 | Alternative 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - DBCO-PEG4-Azide |
| Reaction Rate Constant (k) with TCO (M⁻¹s⁻¹) | 1,000 - 5,000 | 100 - 1,000 | N/A |
| Reaction Rate Constant (k) with Azide (M⁻¹s⁻¹) | N/A | N/A | 0.1 - 1.0 |
| Stability (Half-life in PBS, pH 7.4, 37°C) | > 24 hours | > 24 hours | Very High (> 48 hours) |
| Stability (Half-life in Serum, 37°C) | 12 - 24 hours | 12 - 24 hours | > 24 hours |
| Solubility | High in aqueous buffers | High in aqueous buffers | High in aqueous buffers |
Table 2: In Vivo Performance Characteristics
| Parameter | This compound (Estimated) | Alternative 1: Methyl-substituted Tetrazine-PEG4 | Alternative 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - DBCO-PEG4-Azide |
| In Vivo Reaction Efficiency | High | Moderate to High | Moderate |
| Blood Circulation Half-life | Moderate (PEG5 linker enhances circulation) | Moderate (PEG4 linker enhances circulation) | Moderate to Long (PEG4 linker enhances circulation) |
| Tumor-to-Background Ratio (in pretargeting) | Good to Excellent | Good | Moderate to Good |
| Off-target Reactivity | Minimal | Minimal | Minimal |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible protocols are paramount for successful experimentation. Below are methodologies for common applications of this compound.
Protocol 1: In Vitro Labeling of TCO-modified Proteins
This protocol outlines the steps for labeling a protein of interest (POI) that has been modified to contain a TCO moiety with a fluorescently tagged this compound.
Materials:
-
TCO-modified POI
-
This compound conjugated to a fluorophore (e.g., FITC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., PBS or other suitable buffer)
-
Quenching reagent (e.g., excess TCO-amine)
-
SDS-PAGE analysis equipment
-
Fluorescence imaging system
Procedure:
-
Preparation of Reactants:
-
Dissolve the TCO-modified POI in the reaction buffer to a final concentration of 1-10 µM.
-
Prepare a stock solution of the fluorescent this compound in a compatible solvent (e.g., DMSO) and dilute it in the reaction buffer to a final concentration 2-5 fold higher than the POI.
-
-
Labeling Reaction:
-
Add the diluted fluorescent tetrazine solution to the TCO-modified POI solution.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
-
Quenching (Optional):
-
To stop the reaction, add a 10-fold molar excess of a quenching reagent like TCO-amine and incubate for an additional 10 minutes.
-
-
Analysis:
-
Analyze the labeling efficiency by SDS-PAGE. The labeled protein will have a higher molecular weight and can be visualized by fluorescence imaging of the gel before coomassie staining.
-
Alternatively, use fluorescence spectroscopy to measure the increase in fluorescence intensity upon conjugation.
-
Protocol 2: In Vivo Pretargeted Tumor Imaging in a Mouse Model
This protocol describes a pretargeting strategy for tumor imaging using a TCO-modified antibody and a radiolabeled this compound.
Materials:
-
Tumor-bearing mouse model (e.g., xenograft)
-
TCO-modified monoclonal antibody (mAb) targeting a tumor-specific antigen
-
Radiolabeled this compound (e.g., with ⁶⁴Cu or ¹⁸F)
-
Sterile saline solution
-
PET/CT scanner
Procedure:
-
Antibody Administration:
-
Administer the TCO-modified mAb to the tumor-bearing mice via intravenous injection. The typical dose ranges from 10-100 µg per mouse, depending on the antibody.
-
Allow the antibody to accumulate at the tumor site and clear from the bloodstream. This "pretargeting" period is typically 24-72 hours.
-
-
Radiotracer Administration:
-
After the pretargeting period, administer the radiolabeled this compound intravenously. The dose will depend on the radioisotope and imaging system.
-
-
In Vivo Reaction and Imaging:
-
The radiolabeled tetrazine will rapidly react with the TCO-modified mAb accumulated at the tumor site.
-
Perform PET/CT imaging at various time points (e.g., 1, 4, and 24 hours) post-injection of the radiotracer to visualize tumor uptake and assess the tumor-to-background ratio.
-
-
Biodistribution Analysis (Optional):
-
After the final imaging session, euthanize the mice and collect major organs and the tumor.
-
Measure the radioactivity in each tissue using a gamma counter to quantify the biodistribution of the radiotracer.
-
Mandatory Visualizations: Diagrams for Clarity
Visual representations are crucial for understanding complex biological and chemical processes. The following diagrams, created using the DOT language, illustrate key workflows and concepts.
Caption: Workflow for in vitro protein labeling.
Caption: Workflow for in vivo pretargeted imaging.
Caption: Role of the linker in PROTAC mechanism.
Discussion and Comparison with Alternatives
This compound, as a bifunctional linker, offers several advantages. The two phenyl-tetrazine moieties provide reactive handles for conjugation, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) where one tetrazine can be linked to a target protein ligand and the other to an E3 ligase ligand. The central PEG5 spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate, potentially leading to longer circulation times in vivo.
Compared to simple monofunctional tetrazine reagents, the bifunctional nature of this compound allows for the construction of more complex molecular architectures. When compared to other bioorthogonal reactions like SPAAC, the iEDDA reaction of tetrazines with TCO offers significantly faster kinetics, which is a major advantage for in vivo applications where low concentrations of reactants are often employed.[1] This rapid reactivity ensures efficient labeling or reaction even with short-lived radiotracers used in PET imaging.[2]
The choice between a phenyl-substituted tetrazine, like the one in this guide, and a methyl-substituted tetrazine involves a trade-off between reactivity and stability. Generally, electron-withdrawing substituents on the tetrazine ring increase the reaction rate but can sometimes decrease the stability of the tetrazine in biological media. Phenyl groups offer a good balance, providing enhanced reactivity over simple alkyl-substituted tetrazines while maintaining reasonable stability.
For applications in drug delivery and PROTAC development, the linker plays a critical role in determining the efficacy of the final construct. The length and composition of the linker, in this case, a PEG5 chain, can influence the formation of the ternary complex in PROTACs and the overall solubility and cell permeability of the molecule.
References
A Head-to-Head Comparison of Reactive and Polar 18F-Labeled Tetrazines for Pretargeted PET Imaging
In the rapidly advancing field of molecular imaging, pretargeted positron emission tomography (PET) using bioorthogonal chemistry has emerged as a powerful strategy to enhance image contrast and reduce radiation exposure to patients. This approach separates the targeting of a biomarker from the delivery of the radionuclide. A key component of this strategy is the use of radiolabeled small molecules that can rapidly react in vivo with a pre-targeted antibody. Among the most promising bioorthogonal reactions is the inverse electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).
This guide provides a head-to-head comparison of several recently developed 18F-labeled tetrazines, focusing on the influence of their polarity and chemical structure on their performance as pretargeted PET imaging agents. The data presented here is crucial for researchers and drug development professionals selecting the optimal radiotracer for clinical translation.
Overview of Pretargeted PET Imaging Workflow
The pretargeted imaging strategy involves a two-step process. First, a modified antibody, tagged with a TCO, is administered to the patient. This antibody is designed to bind to a specific target, such as a tumor antigen. After a sufficient period for the antibody to accumulate at the target site and clear from the bloodstream, a small, 18F-labeled tetrazine molecule is injected. This radiotracer rapidly circulates throughout the body, and upon encountering the TCO-tagged antibody at the target site, it undergoes a rapid "click" reaction, effectively delivering the positron-emitting fluorine-18 (B77423) to the tumor. This allows for high-contrast imaging of the target.
Comparative Analysis of 18F-Labeled Tetrazines
A recent study conducted a direct head-to-head comparison of five highly reactive and polar 18F-labeled tetrazines to evaluate their in vivo pretargeting performance.[1][2][3][4][5] The key difference between these tracers lies in their net charge and polarity, which significantly impacts their pharmacokinetic properties. Compounds [18F]1 and [18F]3 are dicarboxylic acid derivatives with a net charge of -1, while [18F]2 and [18F]4 are their corresponding monocarboxylic acid counterparts with a net charge of 0.[2][3][4] Compound [18F]5 is a hybrid of compounds 1 and 3.[3][4]
Radiochemical Synthesis Data
The radiosynthesis of these tetrazines was achieved through either copper-mediated radiofluorinations or nucleophilic substitutions.[4] The following table summarizes the key radiochemical parameters for each tracer.
| Compound | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Am, GBq/μmol) | Radiochemical Purity (RCP) |
| [18F]1 | Optimized | 65-114 | >90% |
| [18F]2 | 9.2 ± 1.1% | 65-114 | >90% |
| [18F]3 | Previously Published | 65-114 | >90% |
| [18F]4 | - | 65-114 | >90% |
| [18F]5 | 1.5 ± 0.6% | 65-114 | >90% |
Data sourced from multiple studies, highlighting the range of molar activities achieved.[1][3][4]
In Vivo Performance in a Pretargeted Xenograft Model
The in vivo performance of these 18F-labeled tetrazines was evaluated in mice bearing LS174T xenografts, which overexpress the TAG72 antigen.[3] The mice were pre-targeted with a TCO-modified CC49 antibody.[3] The following table summarizes the key in vivo performance metrics at 3 hours post-injection of the radiotracer.
| Compound | Net Charge | Peak Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Tumor-to-Abdomen Ratio |
| [18F]1 | -1 | 0.66 | - | - | - |
| [18F]2 | 0 | 1.2 | Highest | Highest | - |
| [18F]3 | -1 | 1.5 | 2.5 | 0.4 | 0.4 |
| [18F]4 | 0 | 1.8 | - | - | - |
| [18F]5 | - | 0.77 | - | - | - |
%ID/g = percentage of injected dose per gram of tissue. Data compiled from the head-to-head comparison study.[4]
Intriguingly, the study revealed that the monocarboxylic acid derivatives ([18F]2 and [18F]4 ), which have a net charge of 0, outperformed the dicarboxylic acid lead candidates ([18F]1 and [18F]3 ) that have a net charge of -1.[2][4][5] While [18F]4 demonstrated the highest peak tumor uptake of 1.8 %ID/g, it also showed prolonged blood retention.[4] In contrast, [18F]2 exhibited a slightly lower tumor uptake of 1.2 %ID/g but achieved the highest tumor-to-muscle and tumor-to-blood contrast ratios.[4] The dicarboxylic acid derivative [18F]3 , despite a reasonable tumor accumulation of 1.5 %ID/g, was hampered by high retention in muscle and blood, leading to poor contrast ratios.[4] The other dicarboxylic acid derivative, [18F]1 , and the hybrid compound [18F]5 showed poor tumor accumulation.[4]
Experimental Protocols
General Radiochemistry
The 18F-labeling of the tetrazine precursors was performed using either copper-mediated radiofluorination or nucleophilic substitution methods.[3][4] For the copper-mediated reactions, a solution of the precursor and a copper catalyst (e.g., Cu(OTf)2Py4) in a suitable solvent like DMA was added to dried [18F]fluoride and heated.[6] For nucleophilic substitutions, precursors with appropriate leaving groups were reacted with [18F]fluoride.[4] Following the reaction, deprotection steps were carried out if necessary.[3] The final 18F-labeled tetrazines were purified using semi-preparative HPLC.[3][7][8] The identity and purity of the products were confirmed by co-injection with non-radioactive standards on analytical HPLC.[7][8]
In Vivo Pretargeted Imaging Studies
Animal studies were conducted in accordance with approved ethical guidelines.[8]
-
Tumor Model: LS174T human colon adenocarcinoma cells, which overexpress the TAG72 antigen, were subcutaneously implanted into nude mice.[3]
-
Pre-targeting: When tumors reached a suitable size, mice were intravenously injected with a TCO-modified CC49 antibody.[3]
-
Radiotracer Injection: After a predetermined time to allow for antibody localization and clearance (typically 24-72 hours), the 18F-labeled tetrazine was administered via intravenous injection.[3]
-
PET/CT Imaging: Dynamic or static PET/CT scans were acquired at various time points post-injection to visualize the biodistribution of the radiotracer.[9]
-
Biodistribution Analysis: After the final imaging session, mice were euthanized, and organs of interest were harvested, weighed, and their radioactivity was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[7][8]
Conclusion
The head-to-head comparison of these 18F-labeled tetrazines provides valuable insights for the design and selection of radiotracers for pretargeted PET imaging. The results strongly suggest that modifying the polarity and net charge of the tetrazine tracer has a profound impact on its in vivo performance. Specifically, the monocarboxylic acid derivatives with a net charge of 0 demonstrated superior tumor-to-background ratios compared to their dicarboxylic acid counterparts. While [18F]4 showed the highest tumor uptake, [18F]2 emerged as a highly promising candidate due to its excellent imaging contrast.[4] These findings underscore the importance of fine-tuning the physicochemical properties of bioorthogonal radiotracers to achieve optimal pharmacokinetics for clinical applications. Further evaluation of these monocarboxylic acid-based tetrazine scaffolds is warranted for their potential clinical translation.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Bioorthogonal Frontier: A Comparative Guide to Tetrazine Derivative Stability and Reactivity
For researchers, scientists, and drug development professionals, the delicate balance between stability and reactivity in tetrazine derivatives is a critical consideration for successful bioorthogonal applications. This guide provides an objective comparison of commonly used tetrazine derivatives, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, enabling researchers to perform specific chemical transformations within complex biological systems.[1][2] The utility of this powerful ligation is, however, intrinsically linked to a trade-off: highly reactive tetrazines often exhibit lower stability in aqueous environments, a crucial factor for in vivo and cell-based experiments.[3][4] This guide delves into this stability-reactivity paradigm, presenting a consolidated overview of experimental data to inform your experimental design.
Performance Metrics: A Quantitative Comparison
The selection of a suitable tetrazine derivative hinges on two primary performance indicators: the second-order rate constant (k₂) of the iEDDA reaction, which quantifies reactivity, and the half-life (t₁/₂) in a relevant biological medium, which measures stability. The following tables summarize published data for a variety of tetrazine derivatives, providing a clear comparison of their performance. It is important to note that reaction conditions, including the specific dienophile, solvent, and temperature, can significantly influence these values.
Table 1: Reaction Kinetics of Common Tetrazine Derivatives with trans-Cyclooctene (TCO) Derivatives
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature [°C] | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | TCO | ~2,000 | Various | 25 | [2][5] |
| 3-methyl-6-phenyl-s-tetrazine | TCO | ~1,000 | PBS | 37 | [2] |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | ~30,000 | PBS | 37 | [2] |
| 3-phenyl-1,2,4,5-tetrazine | axTCO-PEG₄ | 70,000 - 110,000 | DPBS | Not Specified | [2] |
| 3-(4-fluorophenyl)-1,2,4,5-tetrazine | axTCO-PEG₄ | 20,000 - 130,000 | DPBS | Not Specified | [2] |
| 3-(6-methylpyridin-2-yl)-1,2,4,5-tetrazine | TCO | 25,000 - 80,000 | DPBS | Not Specified | [2] |
| H-Tet (3-phenyl-1,2,4,5-tetrazine derivative) | TCO-Lys | ~30x faster than Me-Tet | PBS | Not Specified | [6] |
| Me-Tet (3-methyl-6-phenyl-1,2,4,5-tetrazine derivative) | TCO-Lys | - | PBS | Not Specified | [6] |
Table 2: Stability of Tetrazine Derivatives in Biological Media
| Tetrazine Derivative | Medium | Half-life (t₁/₂) [hours] | Temperature [°C] | Reference(s) |
| 3-H-6-pyridyl-tetrazine | Serum | > 24 | 37 | [3] |
| 3-CH₃-6-pyridyl-tetrazine | Serum | > 24 | 37 | [3] |
| 3-CO₂Et-6-pyridyl-tetrazine | Serum | ~12 | 37 | [3] |
| 3-CN-6-pyridyl-tetrazine | Serum | < 1 | 37 | [3] |
| 3-H-6-pyrimidyl-tetrazine | Serum | ~12 | 37 | [3] |
| 3-CH₃-6-pyrimidyl-tetrazine | Serum | > 24 | 37 | [3] |
| Alkyl substituted tetrazines | Fetal Bovine Serum (FBS) | >96% remaining after 10h | 37 | [7] |
| Me4Pyr-tetrazine | Not Specified | 30% intact after 12h | Not Specified | [4][8] |
| Me3Pyr and Me2Pyr-tetrazine | Not Specified | ~85% intact after 12h | Not Specified | [4][8] |
| MePh-tetrazine | Not Specified | >95% intact after 12h | Not Specified | [4][8] |
The Stability-Reactivity Trade-Off: A Visual Representation
The inherent relationship between the electronic properties of tetrazine substituents and the derivative's stability and reactivity can be visualized as a logical trade-off. Electron-withdrawing groups accelerate the iEDDA reaction but can also make the tetrazine ring more susceptible to nucleophilic attack and degradation.[3][4]
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of labeling reagents. The following are detailed methodologies for the key experiments used to evaluate the stability and reactivity of tetrazine derivatives.
Determination of Second-Order Rate Constant (k₂) for Reactivity
This protocol outlines the use of stopped-flow spectrophotometry to measure the kinetics of the iEDDA reaction.
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.[2]
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[2]
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[2]
-
Evaluation of Tetrazine Stability in Biological Media
This protocol describes a method to determine the half-life of a tetrazine derivative in a biologically relevant medium.
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 10 mM in DMSO).
-
Dilute the stock solution in the desired biological medium (e.g., fetal bovine serum (FBS) or cell culture medium) to a final concentration of, for example, 100 µM.
-
-
Incubation:
-
Incubate the samples at 37 °C in a controlled environment.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample.
-
Quench any potential degradation by flash freezing or immediate analysis.
-
Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring its characteristic absorbance.[2]
-
-
Data Analysis:
-
Plot the percentage of the remaining tetrazine derivative as a function of time.
-
Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.[2]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the stability and reactivity of different tetrazine derivatives.
The iEDDA Reaction Pathway
The underlying chemical transformation for the bioorthogonal ligation of tetrazines is the inverse electron-demand Diels-Alder reaction. This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of dinitrogen to form a stable dihydropyridazine (B8628806) product.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Degree of Labeling for Tetrazine-Conjugated Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of the degree of labeling (DOL) for tetrazine-conjugated proteins is a critical parameter for ensuring the quality, consistency, and efficacy of bioconjugates. The DOL, which represents the average number of tetrazine molecules attached to a single protein, directly influences the therapeutic or diagnostic performance of the final product. This guide provides an objective comparison of common methods used to determine the DOL of tetrazine-conjugated proteins, supported by experimental data and detailed protocols.
Introduction to Tetrazine Ligation
Tetrazine ligation is a bioorthogonal chemical reaction that has gained significant traction in bioconjugation due to its exceptionally fast kinetics and high specificity.[1][2][3] This inverse-electron-demand Diels-Alder cycloaddition occurs between a tetrazine and a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond.[4][5] This reaction proceeds readily in aqueous environments, even within living cells, without the need for catalysts, making it an ideal tool for labeling proteins.[1][6]
Key Methods for Quantifying Degree of Labeling
Several analytical techniques can be employed to determine the DOL of tetrazine-conjugated proteins. The choice of method often depends on factors such as the properties of the protein and the conjugated label, the required accuracy, and the available instrumentation. The most common methods include UV-Vis Spectroscopy and Mass Spectrometry.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible and straightforward method for determining the DOL of proteins conjugated with a chromophore-containing tetrazine.[7][8][9][10][11][12] The principle lies in measuring the absorbance of the protein and the tetrazine label at their respective maximum absorbance wavelengths.[9]
Advantages:
-
Simplicity and Speed: The measurements are quick and the calculations are relatively simple.[13][14]
-
Accessibility: UV-Vis spectrophotometers are common in most research laboratories.
Disadvantages:
-
Requirement for a Chromophoric Label: This method is only applicable if the tetrazine or the molecule it is attached to has a distinct and known UV-Vis absorbance spectrum.
-
Potential for Inaccuracy: Overlapping absorbance spectra of the protein and the label can lead to inaccuracies.[15] The presence of unreacted free label can also lead to an overestimation of the DOL, necessitating thorough purification of the conjugate.[8][11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful and highly accurate technique for characterizing proteins and their modifications, including the determination of DOL.[16][17][18] By measuring the mass-to-charge ratio of the intact conjugated protein, the number of attached tetrazine labels can be precisely determined.[19][20]
Advantages:
-
High Accuracy and Precision: MS provides a direct measurement of the mass of the conjugate, offering high confidence in the DOL determination.
-
No Requirement for a Chromophoric Label: This method can be used for any tetrazine conjugate, regardless of its spectral properties.
-
Provides Information on Heterogeneity: MS can reveal the distribution of different labeled species (e.g., proteins with one, two, or more labels).
Disadvantages:
-
Instrumentation: Requires access to specialized and more expensive mass spectrometry equipment.
-
Complex Data Analysis: The analysis of MS data can be more complex compared to UV-Vis spectroscopy.
Comparison of Quantification Methods
| Method | Principle | Pros | Cons | Typical Application |
| UV-Vis Spectroscopy | Measures the absorbance of the protein (at ~280 nm) and the tetrazine label at its specific maximum absorbance wavelength. The DOL is calculated using the Beer-Lambert law.[9] | Simple, fast, and widely accessible. | Requires a chromophoric tetrazine label. Prone to inaccuracies from spectral overlap and impurities.[15] | Routine quantification of proteins labeled with dye-conjugated tetrazines. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact protein-tetrazine conjugate. The mass difference between the labeled and unlabeled protein determines the DOL.[16] | Highly accurate and precise. Does not require a chromophoric label. Provides information on labeling heterogeneity. | Requires specialized instrumentation and expertise for data analysis. | High-confidence characterization of bioconjugates, especially for therapeutic and diagnostic applications. |
Experimental Protocols
Protocol 1: DOL Determination by UV-Vis Spectroscopy
-
Purification of the Conjugate: It is crucial to remove any unreacted tetrazine label from the conjugated protein. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][11]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-tetrazine conjugate solution at the protein's maximum absorbance wavelength (typically 280 nm, A280) and the tetrazine label's maximum absorbance wavelength (Amax).
-
-
Calculation of DOL:
-
Corrected Protein Absorbance (Aprotein): The absorbance of the tetrazine label at 280 nm must be subtracted from the total A280. This requires a correction factor (CF), which is the ratio of the tetrazine's absorbance at 280 nm to its absorbance at Amax.
-
A_protein = A_280 - (A_max * CF)[9]
-
-
Molar Concentration of Protein ([Protein]):
-
[Protein] = A_protein / (ε_protein * l)
-
where εprotein is the molar extinction coefficient of the protein at 280 nm and l is the path length of the cuvette (typically 1 cm).
-
-
Molar Concentration of Tetrazine ([Tetrazine]):
-
[Tetrazine] = A_max / (ε_tetrazine * l)
-
where εtetrazine is the molar extinction coefficient of the tetrazine label at its Amax.
-
-
Degree of Labeling (DOL):
-
DOL = [Tetrazine] / [Protein][11]
-
-
Protocol 2: DOL Determination by Mass Spectrometry
-
Sample Preparation: The purified tetrazine-conjugated protein is prepared in a suitable buffer for mass spectrometry analysis (e.g., electrospray ionization-mass spectrometry, ESI-MS).
-
Mass Spectrometry Analysis: The sample is infused into the mass spectrometer, and the mass spectrum of the intact protein conjugate is acquired.
-
Data Analysis:
-
Determine the molecular weight of the unlabeled protein (MWprotein) and the tetrazine label (MWtetrazine).
-
Identify the major peaks in the mass spectrum corresponding to the different labeled species.
-
The mass of a protein with 'n' labels will be: MW_conjugate = MW_protein + (n * MW_tetrazine)
-
The average DOL can be calculated by taking a weighted average of the different labeled species observed in the spectrum.
-
Visualizing the Workflow and Concepts
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 6. Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. benchchem.com [benchchem.com]
- 12. nanotempertech.com [nanotempertech.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. curirx.com [curirx.com]
- 20. UWPR [proteomicsresource.washington.edu]
A Comparative Guide to the Bioorthogonality of the Tetrazine-TCO Reaction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has become a cornerstone of bioorthogonal chemistry, enabling researchers to perform specific and efficient chemical ligations within complex biological systems.[1] Its exceptional kinetics and high specificity have led to widespread use in applications ranging from in vivo imaging to targeted drug delivery.[1][2] This guide provides an objective comparison of the tetrazine-TCO reaction's performance, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in assessing its suitability for their applications.
The tetrazine-TCO ligation is a type of "click chemistry" that is prized for its speed and specificity in complex biological environments.[1][3] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, driving the reaction to completion.[1][4] This clean and rapid ligation occurs under physiological conditions without the need for cytotoxic catalysts like copper, making it highly biocompatible.[4][5]
Comparative Reaction Kinetics
The efficacy of the tetrazine-TCO ligation is largely defined by its second-order rate constant (k₂), with higher values indicating a faster reaction. The choice of substituents on both the tetrazine and TCO molecules can dramatically influence this rate, spanning several orders of magnitude.[1][3] This allows for the fine-tuning of reaction speed to meet the specific demands of a biological experiment.
The reactivity of tetrazines can be increased by incorporating electron-withdrawing groups, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the diene.[2] Conversely, the high ring strain of the double bond in TCO results in a high-energy highest occupied molecular orbital (HOMO), contributing to its high reactivity.[2]
Below is a summary of reported second-order rate constants for various tetrazine and TCO derivatives, providing a quantitative comparison of their reactivity.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Solvent System | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | Organic/Aqueous | [6] |
| 3-methyl-6-phenyl-tetrazine | TCO | 287 ± 10 | 25% ACN/PBS | [7] |
| 3-methyl-6-phenyl-tetrazine | sTCO ethyl ester | 23800 ± 400 | 25% ACN/PBS | [7] |
| Phenyl-tetrazine | axial-TCO | >6-fold lower than triazolyl-tetrazine | PBS | [8] |
| Methyl-tetrazine | axial-TCO | >6-fold lower than triazolyl-tetrazine | PBS | [8] |
| Triazolyl-tetrazine | axial-TCO | 10332 | PBS | [8] |
| H-phenyl-tetrazine scaffold | TCO | >70 | 1,4-dioxane | [9] |
| H-phenyl-tetrazine scaffold | TCO | >39,000 | DPBS | [9] |
| bis(pyridyl)-tetrazine scaffold | TCO | >70 | 1,4-dioxane | [9] |
| bis(pyridyl)-tetrazine scaffold | TCO | >39,000 | DPBS | [9] |
| Water-soluble sTCO derivative | 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ | Water | [2] |
Note: The actual reaction rates can vary depending on the specific experimental conditions, including buffer composition, pH, and temperature.[4]
Stability and Side Reactions
For a reaction to be truly bioorthogonal, the reacting partners must be stable in a biological environment and not engage in side reactions with endogenous molecules. Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[10] More stable derivatives, such as methyl-substituted tetrazines, are often preferred for in vivo applications.[10] TCOs can also degrade, especially in the presence of thiols or under acidic conditions.[10][11] However, the TCO-tetrazine ligation itself is highly selective and exhibits minimal cross-reactivity with native functional groups found in biomolecules.[4]
The stability of the resulting dihydropyridazine (B8628806) conjugate is also a critical factor. Studies have shown that this product is generally stable, although it can undergo tautomerization and oxidation.[1] In some "click-to-release" applications, the instability of an intermediate is harnessed to trigger the release of a payload.[7][12][13]
Experimental Protocols
Protocol 1: General Procedure for Tetrazine-TCO Ligation of Proteins
This protocol provides a general workflow for the conjugation of two proteins using tetrazine-TCO chemistry.
-
Protein Functionalization:
-
Dissolve the protein to be modified with TCO (Protein A) in a suitable buffer such as phosphate-buffered saline (PBS). If the buffer contains primary amines like Tris, a buffer exchange to PBS is necessary.[14]
-
Add an NHS-ester derivative of TCO (e.g., TCO-PEG12-NHS ester) to the protein solution. A typical molar excess of the TCO reagent is used.[15]
-
Incubate the reaction for 60 minutes at room temperature.[14][15]
-
Separately, functionalize the second protein (Protein B) with a tetrazine derivative (e.g., methyl-tetrazine-PEG8-NHS ester) following a similar procedure.[15]
-
Remove excess, unreacted TCO and tetrazine reagents from their respective protein solutions using spin desalting columns.[14]
-
-
Protein-Protein Conjugation:
-
Mix the TCO-functionalized Protein A with the tetrazine-functionalized Protein B, typically in a 1:1 molar ratio. A slight excess of the tetrazine-protein may be used to drive the reaction to completion.[14]
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.[14]
-
-
Analysis and Purification:
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol describes how to determine the second-order rate constant of a tetrazine-TCO reaction.
-
Preparation:
-
Reaction Monitoring:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Initiate the reaction by adding the tetrazine solution and mixing rapidly.
-
Immediately begin recording the decrease in absorbance at the tetrazine's λmax over time.[10]
-
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the relative concentrations of the reactants.
-
The observed rate constant (k_obs) can be determined from the fit. The second-order rate constant (k₂) is then calculated based on the concentration of the excess reactant.[10]
-
Visualizing the Tetrazine-TCO Reaction
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a conceptual overview of assessing bioorthogonality.
Caption: Mechanism of the Tetrazine-TCO inverse-electron-demand Diels-Alder (IEDDA) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tetrazine-Ph-PEG5-Ph-tetrazine
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents like Tetrazine-Ph-PEG5-Ph-tetrazine are critical for ensuring both personal and environmental safety. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, drawing upon safety data for closely related tetrazine derivatives.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Use safety glasses equipped with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: If working with the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator should be considered. All handling should be performed in a well-ventilated area or a chemical fume hood.
Hazard Summary
Based on the GHS classification for the closely related compound Tetrazine-Ph-PEG5-NHS ester, the following hazards should be assumed for this compound.[1]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes the pure compound and any contaminated materials such as weighing paper, pipette tips, and gloves.
-
The container must be made of a chemically compatible material and have a secure, tight-fitting lid to prevent leaks and spills.
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.
-
Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.
-
Wear the appropriate PPE as described above.[3]
-
Absorb the spill with an inert material, such as vermiculite, sand, or a universal absorbent.[3]
-
Carefully collect the spilled material and contaminated absorbent into the designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
-
Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed and properly labeled.
-
Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Note: Chemical neutralization of this compound in a laboratory setting is not recommended. The decomposition products are unknown and could be more hazardous than the original compound.[3]
Disposal Workflow
References
Personal protective equipment for handling Tetrazine-Ph-PEG5-Ph-tetrazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrazine-Ph-PEG5-Ph-tetrazine. Adherence to these protocols is essential for personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Tight-sealing safety goggles with side shields or a full-face shield to protect against splashes[1][4][5]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible chemical-resistant gloves should be worn[1][6]. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory Coat or Gown | A buttoned lab coat or a disposable gown made of a material resistant to chemical permeation is required to protect skin and clothing[1][7]. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is insufficient or when handling powders, a respirator with an appropriate filter should be used to prevent inhalation of dust or aerosols[4][8]. |
Operational Plan: Safe Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions[2][3].
-
Ensure that an eyewash station and safety shower are readily accessible[5].
-
Clear the workspace of any unnecessary items to minimize contamination risk.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing[2].
-
Do not eat, drink, or smoke in the laboratory area[2].
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. In Case of a Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear the appropriate PPE before cleaning up the spill[1].
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent[1].
-
Collect the absorbed material into a designated, labeled hazardous waste container[1].
-
Clean the spill area with a suitable solvent, followed by soap and water[1].
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, absorbent materials), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container[1].
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[1].
2. Labeling and Storage:
-
The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[1].
-
List the associated hazards on the label (e.g., "Irritant")[1].
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal contractor[9].
-
Follow all local, state, and federal regulations for hazardous waste disposal[10]. While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the tetrazine component necessitates handling as regulated chemical waste[9].
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. youtube.com [youtube.com]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
